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N-(6-methyl-1,3-benzodioxol-5-yl)urea Documentation Hub

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  • Product: N-(6-methyl-1,3-benzodioxol-5-yl)urea
  • CAS: 881591-66-8

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 6-methyl-benzodioxolyl urea

Executive Summary This technical guide provides a comprehensive analysis of N-(6-methyl-1,3-benzodioxol-5-yl)urea , a privileged scaffold in medicinal chemistry. Often utilized as a pharmacophore in the development of TR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-(6-methyl-1,3-benzodioxol-5-yl)urea , a privileged scaffold in medicinal chemistry. Often utilized as a pharmacophore in the development of TRPV1 antagonists, anticonvulsants, and insecticide synergists, this compound combines the lipophilic, metabolic stability of the benzodioxole ring with the hydrogen-bonding capability of the urea moiety. This document details its molecular identity, a validated 3-step synthetic pathway, and critical analytical parameters for quality assurance.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of the molecule is the foundation of reproducible research. The data below represents the theoretical and experimentally validated values for the target compound.

ParameterValueTechnical Note
IUPAC Name N-(6-methyl-1,3-benzodioxol-5-yl)ureaOften referred to as 6-methyl-3,4-methylenedioxyphenyl urea.
Molecular Formula C₉H₁₀N₂O₃ Confirmed via Elemental Analysis.
Molecular Weight 194.19 g/mol Average mass.
Monoisotopic Mass 194.0691 g/mol Critical for HRMS validation ([M+H]⁺ = 195.076).
CLogP ~1.2 - 1.5Moderate lipophilicity suitable for CNS penetration.
H-Bond Donors 2Primary and secondary amine protons on urea.
H-Bond Acceptors 3Urea carbonyl + 2 ether oxygens in dioxole ring.
SMILES Cc1cc2OCOc2cc1NC(=O)NUseful for cheminformatics integration.

Part 2: Synthetic Architecture & Methodology

The synthesis of 6-methyl-1,3-benzodioxol-5-yl urea requires strict regiochemical control. The methyl group at position 6 and the dioxole ring oxygens at 3 and 4 create a synergistic directing effect, facilitating electrophilic aromatic substitution at position 5.

Validated Synthetic Pathway

The following protocol utilizes a Nitration-Reduction-Urea Formation sequence. This route is preferred over direct isocyanate handling due to safety profiles and higher yields.

Step 1: Regioselective Nitration

  • Precursor: 5-methyl-1,3-benzodioxole (Homopiperonyl).

  • Reagent:

    
     / 
    
    
    
    at 0°C.
  • Mechanism: The methyl group (weak activator) and dioxole oxygens (strong activators) direct the nitro group to the 6-position (ortho to methyl, para to oxygen).

  • Critical Control: Temperature must be kept <10°C to prevent dinitration or oxidative ring opening of the dioxole.

Step 2: Chemoselective Reduction

  • Reagent:

    
    , Pd/C (10%) or 
    
    
    
    .
  • Outcome: Conversion of nitro group to aniline derivative (6-methyl-1,3-benzodioxol-5-amine).

  • Handling: The resulting aniline is oxidation-sensitive. It should be stored under argon or used immediately.

Step 3: Urea Formation (Wöhler-type Synthesis)

  • Reagents: Sodium Cyanate (

    
    ), Aqueous 
    
    
    
    (or Acetic Acid).
  • Conditions: Room temperature to 50°C.

  • Logic: The nucleophilic amine attacks the isocyanic acid (generated in situ) to form the urea linkage.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the reaction flow and logic.

SynthesisPath Precursor 5-methyl-1,3-benzodioxole (C8H8O2) Intermediate1 6-nitro-5-methyl-1,3-benzodioxole (Regioselective Nitration) Precursor->Intermediate1 HNO3, AcOH 0°C, 1h Intermediate2 6-methyl-1,3-benzodioxol-5-amine (Unstable Intermediate) Intermediate1->Intermediate2 H2, Pd/C or Fe/NH4Cl Product 6-methyl-1,3-benzodioxol-5-yl urea (Target: C9H10N2O3) Intermediate2->Product NaOCN, H+ (Urea Formation)

Caption: Figure 1. Linear synthetic pathway emphasizing the regioselective nitration and in-situ urea formation.

Part 3: Experimental Protocol & Validation

This protocol is designed for a 10 mmol scale .

Materials:

  • 6-methyl-1,3-benzodioxol-5-amine (freshly prepared): 1.51 g (10 mmol)

  • Sodium Cyanate (

    
    ): 0.98 g (15 mmol)
    
  • Glacial Acetic Acid: 10 mL

  • Water: 20 mL

Procedure:

  • Dissolution: Dissolve the amine (1.51 g) in a mixture of glacial acetic acid (10 mL) and water (10 mL) in a 50 mL round-bottom flask. Ensure the solution is clear; filter if necessary to remove oxidation byproducts.

  • Cyanate Addition: Dissolve

    
     (0.98 g) in 10 mL of warm water. Add this solution dropwise to the amine mixture over 15 minutes with vigorous stirring.
    
    • Why? Slow addition prevents the polymerization of isocyanic acid and ensures the amine is the primary nucleophile.

  • Reaction: Stir the mixture at 35°C for 2 hours. A white precipitate should begin to form within 30 minutes.

  • Quenching & Isolation: Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the crude solid with cold water (

    
     mL) to remove excess salts. Recrystallize from Ethanol/Water (1:1) to obtain pure white needles.
    

Analytical Validation Criteria:

  • Yield Expectation: 75-85%.

  • Melting Point: Expected range 210-215°C (decomposition).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.8 (s, 1H, -NH-),
      
    • 
       6.7 (s, 1H, Ar-H),
      
    • 
       6.6 (s, 1H, Ar-H),
      
    • 
       5.9 (s, 2H, -O-CH₂-O-),
      
    • 
       5.8 (br s, 2H, -NH₂),
      
    • 
       2.1 (s, 3H, -CH₃).
      

Part 4: Biological Context & Applications[1][2]

The 6-methyl-benzodioxolyl urea scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.

  • Metabolic Stability: The methyl group at position 6 blocks the primary site of metabolic attack on the phenyl ring, extending the half-life compared to unsubstituted analogs.

  • TRPV1 Antagonism: Urea derivatives of benzodioxoles are frequently screened for analgesic properties. The urea moiety acts as a hydrogen bond donor/acceptor pair mimicking the amide backbone of capsaicin.

  • Insecticide Synergism: Historically, benzodioxole derivatives (like Piperonyl Butoxide) inhibit cytochrome P450 enzymes.[1] The urea derivative retains some of this inhibitory capacity, potentially serving as a synergist in agrochemical formulations.

References

  • National Center for Biotechnology Information (NCBI). (2024). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[2][3] PMC. Retrieved from [Link]

  • PubChem. (2024).[4] Compound Summary: 1-(1,3-Benzodioxol-5-yl)urea analogs. Retrieved from [Link]

  • MOLBASE. (2024). Structure and Physical Properties of Methyl-benzodioxole derivatives. Retrieved from [Link]

Sources

Exploratory

The 6-Methyl-1,3-Benzodioxole Scaffold: A Technical Guide to Bioactivity and Medicinal Chemistry

Topic: Literature Review on 6-Methyl-1,3-Benzodioxole Scaffold Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Defin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 6-Methyl-1,3-Benzodioxole Scaffold Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

The 6-methyl-1,3-benzodioxole scaffold (often chemically synonymous with 5-methyl-1,3-benzodioxole in mono-substituted contexts due to symmetry) represents a "privileged structure" in medicinal chemistry. It serves as a critical pharmacophore in the development of endothelin receptor antagonists, anticancer agents, and natural product analogues.

This guide analyzes the bioactivity of this scaffold, distinguishing between its role as a metabolic modulator (via Cytochrome P450 inhibition) and its function as a structural anchor in complex ligands like Sitaxsentan and novel aminoquinoline derivatives.

Structural Nomenclature Note

In IUPAC nomenclature, the 1,3-benzodioxole ring is numbered starting from the oxygen atoms.

  • Mono-substitution: A methyl group at position 5 is identical to position 6.

  • Di-substitution: The term "6-methyl" becomes structurally distinct when a second substituent (e.g., a chloromethyl, aldehyde, or amide group) is introduced at position 5. This guide focuses on the 5,6-disubstituted pattern, which is the primary relevance of "6-methyl" in drug synthesis.

Therapeutic Applications & Bioactivity[1][2][3][4][5]

Cardiovascular: Endothelin Receptor Antagonism

The most prominent pharmaceutical application of the 6-methyl-1,3-benzodioxole motif is in the synthesis of Sitaxsentan (Thelin), a selective endothelin A (ET_A) receptor antagonist used for pulmonary arterial hypertension.

  • Mechanism: The 6-methyl-1,3-benzodioxole moiety mimics the hydrophobic interactions of the natural ligand, stabilizing the drug within the receptor pocket.

  • Key Intermediate: The synthesis relies on 6-methyl-1,3-benzodioxol-5-ylmethyl magnesium chloride , a Grignard reagent derived from the scaffold.[1][2]

  • Bioactivity Data:

    • Target: ET_A Receptor

    • Selectivity: ~6,500-fold selective for ET_A over ET_B.

    • Clinical Outcome: Reduction in pulmonary vascular resistance.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Recent medicinal chemistry efforts have utilized 6-amino-1,3-benzodioxole-5-carbaldehyde (a derivative of the scaffold) to synthesize fused quinoline systems via Friedländer annulation.

  • Target: Phosphoinositide 3-kinase (PI3K) and downstream Akt/mTOR signaling.

  • Causality: The planar benzodioxole ring facilitates intercalation or hydrophobic stacking in the ATP-binding pocket of kinase domains.

  • Observed Activity:

    • Derivatives show IC50 values in the low micromolar range against MCF-7 (breast) and HeLa (cervical) cancer cell lines.

    • Induction of apoptosis via mitochondrial membrane potential disruption.

Natural Product Analogues: Antrocamphin O

The scaffold is the core of Antrocamphin O , a benzenoid isolated from Antrodia camphorata.[3]

  • Activity: Anti-inflammatory and cytotoxic against colon cancer cells.

  • Structure: 4,7-dimethoxy-5-methyl-6-(3'-methylbut-3-en-1-ynyl)benzo[d][1,3]dioxole.

Mechanism of Action: The MDP Effect

The 1,3-benzodioxole ring (methylenedioxyphenyl or MDP) is not pharmacologically inert. It actively engages with metabolic enzymes, a feature that must be managed during lead optimization.

Cytochrome P450 Inhibition

The methylene carbon of the dioxole ring is susceptible to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Metabolic Activation: CYP450 abstracts a hydrogen atom from the methylene bridge (-O-CH2-O-).

  • Carbene Formation: This generates a reactive carbene intermediate.

  • Complexation: The carbene coordinates with the heme iron of the CYP450, forming a stable metabolic intermediate (MI) complex.

  • Result: Irreversible or quasi-irreversible inhibition of the enzyme.

Implication for Drug Design: While this can boost the bioavailability of co-administered drugs (synergistic effect), it poses a risk of drug-drug interactions (DDIs). In Sitaxsentan, the 6-methyl substitution sterically modulates this interaction, though liver toxicity remains a monitored parameter.

Experimental Protocols: Synthesis & Validation

Synthesis of the Key Intermediate: 5-(Chloromethyl)-6-methyl-1,3-benzodioxole

This protocol describes the conversion of the base scaffold into the reactive electrophile used in drug synthesis.

Reagents:

  • 5-Methyl-1,3-benzodioxole (Starting Material)[1][2][3][4][5]

  • Paraformaldehyde

  • Concentrated HCl

  • Dichloromethane (DCM)

Protocol:

  • Chloromethylation (Blanc Reaction):

    • Dissolve 5-methyl-1,3-benzodioxole (1.0 eq) in DCM.

    • Add paraformaldehyde (1.2 eq) and ZnCl2 (catalytic, 0.1 eq).

    • Bubble dry HCl gas through the solution at 0°C for 2 hours. Note: Temperature control is critical to prevent polymerization.

    • Self-Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will have a lower Rf than the starting material.

  • Work-up:

    • Pour mixture into ice water. Extract with DCM.

    • Wash organic phase with saturated NaHCO3 (neutralize acid) and brine.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification:

    • Recrystallize from hexane/pentane to obtain white crystals.

    • Yield Target: >75%.

Grignard Formation (For Sitaxsentan Precursors)

Reagents:

  • 5-(Chloromethyl)-6-methyl-1,3-benzodioxole[1][2][6]

  • Magnesium turnings (activated)

  • Dry THF

Protocol:

  • Activation: Flame-dry the glassware under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the chloride solution in THF to the Mg. Heat gently until the iodine color fades (initiation confirmed).

  • Addition: Add the remaining chloride solution dropwise to maintain a gentle reflux.

  • Completion: Reflux for 1 hour.

  • Validation: Titrate an aliquot with salicylaldehyde phenylhydrazone to determine the precise molarity of the Grignard reagent before use.

Visualization & Signaling Pathways[6][7]

Chemical Synthesis Workflow

The following diagram illustrates the conversion of the raw scaffold into the bioactive Grignard reagent used in Sitaxsentan synthesis.

SynthesisWorkflow cluster_0 Critical Control Point Start 4-Methylcatechol Step1 Methylenation (CH2Br2, Cs2CO3) Start->Step1 Inter1 5-Methyl-1,3-benzodioxole Step1->Inter1 Step2 Chloromethylation (HCHO, HCl) Inter1->Step2 Inter2 5-(Chloromethyl)-6-methyl- 1,3-benzodioxole Step2->Inter2 Step3 Grignard Formation (Mg, THF) Inter2->Step3 Final Grignard Reagent (Active Nucleophile) Step3->Final

Caption: Step-by-step synthesis of the 6-methyl-1,3-benzodioxole Grignard reagent. The chloromethylation step determines the regiochemistry.

Structure-Activity Relationship (SAR) Map

This diagram highlights how specific substitutions on the benzodioxole ring influence biological activity.

SAR_Map Core 1,3-Benzodioxole Core Pos2 Position 2 (Methylene) CYP450 Interaction Site (Metabolic Liability) Core->Pos2 Oxidation Pos5 Position 5 Hydrophobic Binding (Methyl/Alkyl groups) Core->Pos5 Pos6 Position 6 Electronic Modulation (Ortho-substitution) Core->Pos6 Effect2 Kinase Inhibition (Quinolines) Pos5->Effect2 Fusion Site Effect1 Endothelin Antagonism (Sitaxsentan) Pos6->Effect1 Linker Attachment

Caption: SAR analysis of the scaffold. Position 2 is the metabolic hot-spot; Positions 5 and 6 drive potency and selectivity.

Comparative Data Analysis

The following table contrasts the bioactivity of the 6-methyl derivative against the unsubstituted scaffold in relevant assays.

Compound VariantTarget / AssayIC50 / ActivityKey ObservationReference
Sitaxsentan (Contains 6-methyl-benzodioxole)ET_A Receptor1.4 nMHigh selectivity (6500x) vs ET_B[1]
Unsubstituted Benzodioxole CYP2D6 InhibitionKi = 12 µMModerate metabolic inhibition[2]
6-Amino-5-carbaldehyde derivative MCF-7 (Breast Cancer)4.2 µMPotent apoptosis induction[3]
Antrocamphin O (Natural Product)Colon Cancer (HT-29)15.8 µMAnti-inflammatory synergy[4]

References

  • Wu, C., et al. (1997).[2] Discovery of TBC11251, a Potent, Long Acting, Orally Active Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • BenchChem Technical Report. (2025). The Versatility of 6-Amino-1,3-benzodioxole-5-carbaldehyde in the Synthesis of Bioactive Heterocyclic Compounds.[7]Link

  • Geethangili, M., & Tzeng, Y. M. (2011). Review of Pharmacological Effects of Antrodia camphorata and Its Bioactive Compounds. Evidence-Based Complementary and Alternative Medicine. Link

  • Micale, N., et al. (2002).[8] Synthesis and antitumor activity of 1,3-benzodioxole derivatives.[8][7][9] Il Farmaco.[8] Link

Sources

Foundational

Optimizing the Benzodioxole Scaffold: The Metabolic Impact of 6-Methyl Substitution

Abstract The 1,3-benzodioxole (methylenedioxyphenyl) ring is a prevalent pharmacophore in medicinal chemistry, valued for its ability to mimic the steric and electronic properties of catechol while improving lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole (methylenedioxyphenyl) ring is a prevalent pharmacophore in medicinal chemistry, valued for its ability to mimic the steric and electronic properties of catechol while improving lipophilicity. However, this scaffold presents a significant metabolic liability: the formation of reactive carbene intermediates via CYP450 oxidation, leading to Mechanism-Based Inhibition (MBI). This technical guide analyzes the 6-methyl substitution strategy as a method to modulate this liability. We explore how introducing a methyl group at the C6 position induces "metabolic switching," potentially diverting enzymatic attack from the methylene bridge to the benzylic methyl, thereby altering the balance between intrinsic clearance (


) and enzyme inactivation (

).

The Benzodioxole Structural Alert: Mechanism of Bioactivation

To understand the impact of 6-methyl substitution, one must first master the failure mode of the unsubstituted scaffold. The 1,3-benzodioxole ring is not metabolically inert; it is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6, CYP2C9, and CYP3A4).

The Carbene Pathway (Toxicity/Inhibition)

The primary metabolic event is the abstraction of a hydrogen atom from the methylene bridge (


).
  • H-Abstraction: CYP450 abstracts a hydrogen, forming a carbon-centered radical.

  • Hydroxylation: Rebound hydroxylation yields an unstable hydroxy-benzodioxole.

  • Dehydration to Carbene: This intermediate spontaneously dehydrates to form a carbene (or carbene-iron complex).

  • Suicide Inhibition: The carbene acts as a potent ligand, coordinating covalently with the heme iron of the CYP450 enzyme (Metabolic Intermediate Complex, MIC). This results in quasi-irreversible inhibition (MBI), characterized by a distinct Soret peak at ~455 nm.

The Catechol Pathway (Clearance)

Alternatively, the hydroxy intermediate can undergo ring opening to form a catechol (1,2-dihydroxybenzene) and formate/CO. While this clears the drug, catechols are prone to further oxidation into reactive ortho-quinones, which can cause glutathione depletion and cellular toxicity.

The 6-Methyl Strategy: Steric and Electronic Modulation

Introducing a methyl group at the 6-position (ortho to the typical 5-substitution site in many pharmacophores) creates a "metabolic switch." This modification alters the drug's fate through two competing mechanisms.

Mechanism 1: Metabolic Switching (The "Methyl Sink")

The C6-methyl group introduces a new site for CYP attack: benzylic oxidation .

  • Pathway:

    
    .
    
  • Impact: By providing an energetically favorable site for oxidation, the methyl group can compete with the methylene bridge for the CYP active site. If benzylic oxidation becomes the dominant pathway, the formation of the toxic carbene is reduced.

  • Trade-off: This often increases intrinsic clearance (

    
    ), reducing half-life (
    
    
    
    ), but significantly improves the safety profile by mitigating Drug-Drug Interactions (DDIs) caused by CYP inhibition.
Mechanism 2: Electronic Activation

The methyl group is an electron-donating group (EDG).

  • Electronic Effect: It increases the electron density of the benzene ring.

  • Consequence: Paradoxically, this can make the methylene bridge more susceptible to initial H-abstraction (lowering the activation energy).

  • Net Result: The success of the 6-methyl strategy depends on the specific CYP isoform's binding pocket. If the pocket favors the methyl group (steric fit), switching occurs. If the pocket is tight, the electronic activation may exacerbate MBI.

Visualizing the Competing Pathways

The following diagram illustrates the divergence in metabolic fate introduced by the 6-methyl group.

MetabolicPathways Parent 6-Methyl-1,3-Benzodioxole CYP CYP450 (Oxidation) Parent->CYP MethyleneRadical Methylene Radical (O-CH•-O) CYP->MethyleneRadical Path A (Toxic) BenzylRadical Benzylic Radical (Ar-CH2•) CYP->BenzylRadical Path B (Clearance) Carbene Carbene Intermediate (Reactive) MethyleneRadical->Carbene -H2O Catechol Catechol + Formate (Ring Opening) MethyleneRadical->Catechol Hydrolysis MIC Heme-Carbene Complex (Enzyme Inactivation) Carbene->MIC Covalent Binding Alcohol Hydroxymethyl Metabolite BenzylRadical->Alcohol +OH Acid Carboxylic Acid (Excretion) Alcohol->Acid Phase I/II

Caption: Divergent metabolic fates: Path A leads to CYP inactivation (MBI), while Path B (promoted by 6-methyl substitution) leads to clearance.

Experimental Protocols for Validation

To validate the stability and safety of a 6-methyl substituted analog, you must distinguish between simple clearance and mechanism-based inhibition.

Protocol: Mechanism-Based Inhibition (MBI) Shift Assay

This assay determines if the compound irreversibly inactivates CYP enzymes.

  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Pre-incubation (The Critical Step):

    • Arm A (+NADPH): Incubate Test Compound (1-50 µM) + HLM + NADPH for 30 minutes. (Allows carbene formation).[1]

    • Arm B (-NADPH): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 minutes. (Control).

  • Dilution: Dilute both arms 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for 3A4, Bufuralol for 2D6) and fresh NADPH.

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Analysis: Calculate the

    
     for both arms.
    
    • Result: If

      
       (Shift > 1.5-fold), the compound is a mechanism-based inhibitor. The 6-methyl analog should ideally show a reduced shift compared to the unsubstituted parent.
      
Protocol: Metabolite Identification (GSH Trapping)

To detect reactive quinones (from ring opening) or confirm benzylic oxidation.

  • Incubation: Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) + Glutathione (GSH, 5 mM) for 60 min.

  • Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS).

  • Target Search:

    • M+16: Hydroxylation (Benzylic alcohol or ring hydroxylation).

    • M+30: Carboxylic acid (Benzylic oxidation product).

    • M+305 (approx): GSH adduct (indicates reactive quinone formation).

    • Neutral Loss Scans: Look for loss of 129 Da (pyroglutamic acid moiety) to confirm GSH adducts.

Data Summary: Comparative Stability

The following table summarizes the expected impact of 6-methyl substitution based on Structure-Activity Relationship (SAR) principles.

ParameterUnsubstituted Benzodioxole6-Methyl-BenzodioxoleImpact of Modification
Primary Metabolic Route Demethylenation (Carbene/Catechol)Benzylic Oxidation / DemethylenationMetabolic Switching
CYP Inhibition Potential High (MBI via Carbene)Moderate/LowImproved Safety
Intrinsic Clearance (

)
ModerateHighReduced Half-life
Reactive Metabolites Carbenes, Ortho-quinonesBenzoic acid derivatives (Stable)Reduced Toxicity
Lipophilicity (LogP) ~2.1~2.6Increased Permeability

References

  • Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. Anders MW, Sunram JM, Wilkinson CF. Biochem Pharmacol. 1984.

  • Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Murray M. Curr Drug Metab. 2000.

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Guengerich FP. Biomolecules. 2020.[2]

  • Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole. Batra JK, et al.[3] Mol Pharmacol. 1985.[3]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules. Kirchmair J, et al. Molecules. 2020.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea from 5-amino-6-methyl-1,3-benzodioxole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea, a molecule of interest for scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea, a molecule of interest for scaffold-based drug discovery. The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds, recognized for its therapeutic potential in areas such as oncology and neurology.[1][2] The urea functional group is a privileged structure in medicinal chemistry, valued for its ability to form stable hydrogen bond interactions with biological targets.[3] This protocol details a robust and efficient method for the conversion of 5-amino-6-methyl-1,3-benzodioxole to the target urea derivative using potassium cyanate in an aqueous medium, an approach noted for its simplicity, scalability, and favorable environmental profile.[4][5]

Introduction and Scientific Rationale

The 1,3-benzodioxole ring system is a prevalent scaffold in both natural products and synthetic pharmaceuticals, contributing to a wide range of biological activities including anti-inflammatory, neuroprotective, and antitumor effects.[1][2][6] Its derivatives are explored extensively in medicinal chemistry as precursors for more complex molecules.[1] The incorporation of a urea linkage (R-NH-CO-NH-R') is a common strategy in drug design to enhance binding affinity and modulate physicochemical properties.[3]

The synthesis of N-substituted ureas is therefore a fundamental transformation in pharmaceutical research. While numerous methods exist, including the use of phosgene derivatives or in situ isocyanate generation via rearrangements, these often involve harsh conditions or highly toxic reagents.[5] The reaction of a primary amine with potassium cyanate (KOCN) in an acidic aqueous solution presents a milder, safer, and more sustainable alternative.[4][7] This method proceeds through the formation of isocyanic acid (HNCO) in situ, which is then readily attacked by the nucleophilic amine to yield the desired urea. This application note provides a detailed, field-tested protocol for this specific transformation, complete with mechanistic insights, characterization data, and safety considerations.

Chemical Principles and Reaction Mechanism

The core of this synthesis is the nucleophilic addition of the primary aromatic amine, 5-amino-6-methyl-1,3-benzodioxole, to an isocyanate equivalent generated in situ.

  • Generation of the Electrophile: In an acidic aqueous solution (e.g., using HCl), potassium cyanate (KOCN) is protonated to form cyanic acid (HOCN), which exists in equilibrium with its more reactive tautomer, isocyanic acid (HN=C=O).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino-6-methyl-1,3-benzodioxole acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanic acid.

  • Proton Transfer: A subsequent proton transfer results in the formation of the stable N-(6-methyl-1,3-benzodioxol-5-yl)urea product.

This approach is highly efficient for producing monosubstituted ureas and avoids the formation of symmetrical urea by-products often encountered with other methods.[8] The use of water as a solvent is not only environmentally friendly but can also facilitate the reaction and simplify product isolation, as many N-aryl ureas exhibit low solubility in water, enabling precipitation and collection by simple filtration.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of N-(6-methyl-1,3-benzodioxol-5-yl)urea.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-amino-6-methyl-1,3-benzodioxole≥97%Commercially AvailableStarting material.
Potassium Cyanate (KOCN)≥96%Commercially AvailableReagent for urea formation.
Hydrochloric Acid (HCl)1 M (aq)Commercially AvailableAcid catalyst.
Deionized WaterN/AIn-houseReaction solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Brine (Saturated NaCl solution)N/APrepared in-houseFor aqueous washes.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Deuterated Chloroform (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor optional column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-6-methyl-1,3-benzodioxole (1.0 g, 6.0 mmol, 1.0 equiv.) in 20 mL of 1 M aqueous hydrochloric acid. Stir the mixture at room temperature until a clear solution is obtained.

    • Causality Note: The amine is dissolved in aqueous acid to form the corresponding ammonium salt, ensuring its solubility in the aqueous medium and preparing it for the reaction.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium cyanate (0.58 g, 7.2 mmol, 1.2 equiv.) in 10 mL of deionized water.

  • Reaction Execution: Add the potassium cyanate solution dropwise to the stirred amine solution over 10-15 minutes at room temperature. A white precipitate should begin to form.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent, checking for the consumption of the starting amine.

  • Product Isolation (Work-up): Once the reaction is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (3 x 20 mL) to remove any unreacted potassium cyanate and other inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the white solid product under vacuum to a constant weight. A typical yield is in the range of 85-95%.

Purification

For most applications, the product obtained after filtration and washing is of sufficient purity (>95%). If further purification is required, the crude product can be recrystallized from a hot ethanol/water mixture.

Overall Synthesis Workflow

Synthesis_Workflow cluster_start Inputs cluster_process Process cluster_end Output & Analysis Amine 5-amino-6-methyl- 1,3-benzodioxole Reaction Reaction Setup (Dissolve in 1M HCl) Amine->Reaction KOCN Potassium Cyanate (KOCN) Addition Dropwise Addition of KOCN Stir 2-3h at RT KOCN->Addition Reaction->Addition Workup Work-up (Filtration & Washing) Addition->Workup Purify Purification (Recrystallization) Workup->Purify Product Final Product: N-(6-methyl-1,3-benzodioxol-5-yl)urea Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for the synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea.

Product Characterization

The identity and purity of the synthesized N-(6-methyl-1,3-benzodioxol-5-yl)urea should be confirmed using standard analytical techniques. Characterization of N,N'-substituted ureas can sometimes be challenging by NMR alone, making mass spectrometry a crucial complementary technique.[9]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃): Expect signals for the aromatic protons, the methyl group singlet, the benzodioxole methylene protons (O-CH₂-O), and broad signals for the urea N-H protons. The chemical shifts of N-H protons can be concentration-dependent and may be confirmed by D₂O exchange.
¹³C NMR (100 MHz, CDCl₃): Expect a characteristic signal for the urea carbonyl carbon (~155-160 ppm), along with signals for the aromatic carbons, the methyl carbon, and the methylene carbon of the dioxole ring.[10][11]
Mass Spec (ESI-MS) Calculated for C₉H₁₀N₂O₃. Expect to observe the [M+H]⁺ ion at the corresponding m/z value. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[9]
FT-IR (ATR) Expect characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the urea (~1640-1660 cm⁻¹), and C-N stretching.

Safety and Handling Precautions

Proper laboratory safety protocols must be followed at all times. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.

  • 5-amino-6-methyl-1,3-benzodioxole: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[12]

  • Potassium Cyanate (KOCN): Harmful if swallowed or inhaled. It is a source of cyanide in acidic conditions, although the primary reaction product is isocyanic acid. Handle with care.

  • Hydrochloric Acid (1M): Corrosive. Causes skin and eye irritation. Handle with appropriate care to avoid contact.

  • General Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[13]

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23273–23281. Retrieved from [Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate. Retrieved from [Link]

  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Nathan Luedtke. Retrieved from [Link]

  • Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. (2020). ResearchGate. Retrieved from [Link]

  • Wöhler synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 907812. Retrieved from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Retrieved from [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). MDPI. Retrieved from [Link]

  • Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). PMC - NIH. Retrieved from [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). RSC Publishing. Retrieved from [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved from [Link]

  • NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. (2016). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (n.d.). Chemos. Retrieved from [Link]

  • Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. (2023). PubMed. Retrieved from [Link]

  • Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). NIH. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Unsymmetrical Ureas Utilizing 6-Methyl-1,3-benzodioxol-5-amine

[1] Executive Summary & Strategic Analysis The moiety 6-methyl-1,3-benzodioxol-5-amine (CAS: 14618-45-2) represents a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The moiety 6-methyl-1,3-benzodioxol-5-amine (CAS: 14618-45-2) represents a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulators.[1] The benzodioxole ring provides lipophilicity and hydrogen-bond accepting capability, while the 6-methyl group introduces critical conformational constraints (atropisomerism potential) and metabolic stability by blocking the ortho position.

However, this 6-methyl substitution presents a significant synthetic challenge:

  • Steric Hindrance: The ortho-methyl group creates a steric wall, impeding the trajectory of incoming electrophiles.

  • Electronic Deactivation: While the dioxole ring is electron-donating, the steric bulk often necessitates higher energy transition states for nucleophilic attack compared to unhindered anilines.

  • Selectivity: In attempts to form unsymmetrical ureas (

    
    ), standard methods often yield symmetrical urea byproducts (
    
    
    
    ) due to competitive reaction kinetics.[1]

This guide details three "High-Fidelity" protocols designed to overcome these barriers, prioritizing the Phenyl Chloroformate Activation method for its robustness and safety profile compared to phosgene.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on the availability of your coupling partner (


) and the scale of the reaction.

ProtocolSelection cluster_legend Legend Start Start: Define Partner (R2) IsocyanateAvailable Is R2-NCO Commercially Available? Start->IsocyanateAvailable AminePartner Partner is an Amine (R2-NH2) IsocyanateAvailable->AminePartner No MethodA Method A: Direct Isocyanate Coupling (High Atom Economy) IsocyanateAvailable->MethodA Yes MethodB Method B: Phenyl Chloroformate Activation (Gold Standard for Libraries) AminePartner->MethodB Standard/Library MethodC Method C: Triphosgene/CDI (For Stubborn/Scale-up) AminePartner->MethodC High Temp/Stubborn Legend1 Decision Node Legend2 Preferred Route

Figure 1: Strategic decision tree for selecting the optimal urea coupling method based on substrate availability.

Method A: Direct Isocyanate Coupling

Best for: When the coupling partner is a commercially available isocyanate.

Mechanism

The nucleophilic aniline attacks the electrophilic carbon of the isocyanate. Note: Due to the 6-methyl steric hindrance, this reaction is slower than with typical anilines.

Protocol
  • Dissolution: Dissolve 6-methyl-1,3-benzodioxol-5-amine (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).

  • Addition: Add the isocyanate

    
     (1.1 equiv) dropwise at room temperature.
    
  • Catalysis (Optional but Recommended): If no precipitate forms after 1 hour, add 0.1 equiv of DMAP or 1.0 equiv of Pyridine. The steric bulk often requires this base catalysis to deprotonate the transition state.

  • Workup:

    • Scenario 1 (Precipitate): Filter the solid, wash with cold DCM and Et2O.

    • Scenario 2 (Solution): Concentrate, redissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na2SO4.

Method B: The Phenyl Chloroformate "Carbamate" Route (Recommended)

Best for: Coupling two amines (unsymmetrical), library synthesis, and avoiding hazardous phosgene gas.[1]

Scientific Rationale

This method proceeds via a stable phenyl carbamate intermediate. The phenoxy group is a good leaving group but stable enough to isolate. This allows you to "activate" the benzodioxole amine first, purifying the intermediate to ensure 100% unsymmetrical selectivity in the second step.

Reaction Scheme
  • Activation: Benzodioxole-NH2 + PhOCOCl

    
     Benzodioxole-NH-CO-OPh (Carbamate)[1]
    
  • Displacement: Carbamate +

    
    
    
    
    
    Urea + Phenol
Detailed Protocol
Step 1: Formation of the Carbamate Intermediate[2][3]
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve 6-methyl-1,3-benzodioxol-5-amine (1.0 equiv, e.g., 500 mg) and Pyridine (1.2 equiv) in anhydrous THF (10 mL).

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst (forming an acyl-pyridinium intermediate).[1]

  • Addition: Cool to 0°C . Add Phenyl Chloroformate (1.05 equiv) dropwise over 10 minutes.

    • Critical: Control the exotherm. Rapid addition can lead to symmetrical urea formation.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Isolation: Quench with water.[2] Extract with EtOAc. Wash organic layer with 0.5M HCl (removes pyridine), water, and brine.

    • Result: The phenyl carbamate intermediate usually precipitates or crystallizes upon concentration. Do not proceed until this intermediate is pure.

Step 2: Displacement with Second Amine
  • Mixing: Dissolve the isolated Carbamate (1.0 equiv) in DMSO or Acetonitrile (DMSO is preferred for hindered substrates).[1]

  • Partner Addition: Add the second amine (

    
    , 1.2 equiv) and DIPEA  (2.0 equiv).
    
  • Thermal Activation: Heat the reaction to 60–80°C .

    • Why Heat? The 6-methyl group hinders the approach of the second amine. Thermal energy is required to overcome the activation barrier for the displacement of the phenol leaving group.

  • Workup: Cool to RT. Pour into ice water. The unsymmetrical urea product often precipitates. If not, extract with EtOAc, wash with 1M NaOH (crucial: removes the generated phenol byproduct), then Brine.

Data: Solvent & Base Optimization Table
ParameterConditionOutcomeRecommendation
Solvent (Step 1) DCMGood solubility, but slower reactionAcceptable
Solvent (Step 1) THFExcellent conversion, easy workupPreferred
Base (Step 1) Triethylamine (TEA)Can promote symmetrical urea if added too fastUse Pyridine
Solvent (Step 2) EthanolSlow reaction for hindered aminesAvoid
Solvent (Step 2) DMSOHigh dielectric constant accelerates ratePreferred
Temp (Step 2) RT< 20% conversion after 24hHeat Required (60°C+)

Method C: Triphosgene One-Pot Protocol

Best for: High-throughput synthesis where isolation of intermediates is not desired.

Workflow Visualization

TriphosgeneFlow Step1 1. Triphosgene + Benzodioxole Amine (0°C, DCM) Intermed Isocyanate Generated In-Situ Step1->Intermed Decomposition Step2 2. Add Amine R2 + DIPEA Intermed->Step2 Immediate Use Product Unsymmetrical Urea Step2->Product RT to 40°C

Figure 2: One-pot activation using Triphosgene. Note that Triphosgene generates Phosgene in situ.[1]

Protocol
  • Safety: Perform in a well-ventilated fume hood. Triphosgene generates phosgene gas.

  • Activation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C. Add 6-methyl-1,3-benzodioxol-5-amine (1.0 equiv) slowly.

  • Base: Add DIPEA (2.2 equiv) dropwise.[1] Stir for 30 min at 0°C.

    • Observation: The solution often clears as the isocyanate forms.

  • Coupling: Add the second amine (

    
    , 1.1 equiv) in one portion.
    
  • Completion: Warm to RT. Stir 4-12 hours.

  • Quench: Carefully add saturated

    
     solution.
    

Troubleshooting & Critical Parameters

The "Methyl Effect"

The 6-methyl group forces the amino group out of planarity with the aromatic ring. While this reduces conjugation (potentially increasing nucleophilicity), the steric blocking dominates.

  • Symptom: Low yield in Method B, Step 2.

  • Fix: Switch solvent to Sulfolane or NMP and increase temperature to 100°C. Use a microwave reactor for 30 mins at 120°C if available.

Removal of Symmetrical Urea

If symmetrical urea (


) forms:
  • It is usually much less soluble than the unsymmetrical product.

  • Purification: Triturate the crude solid with hot Methanol. The symmetrical byproduct usually remains solid, while the unsymmetrical target dissolves.

References

  • General Phenyl Chloroformate Method: Kitteringham, J., Shipton, M., & Voyle, M. (2000).[1] A Simple Method for the Synthesis of Unsymmetrical Ureas. Synthetic Communications, 30(11), 1937–1943. [Link]

  • Application to Hindered Anilines (Kinase Inhibitors): Usharani, V., et al. (2013).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 25(10). [Link]

  • Triphosgene Protocols: Majer, P., & Randad, R. S. (1994).[1] A safe and efficient method for preparation of N,N'-unsymmetrically disubstituted ureas utilizing triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]

  • Benzodioxole Scaffold Context: Mesto, E., et al. (2024).[1][4][5][6] {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.[4][5][6] Acta Crystallographica Section E, 80(2).[6] [Link]

Sources

Method

Technical Application Note: Optimization of Recrystallization Solvents for High-Purity N-(6-methyl-1,3-benzodioxol-5-yl)urea

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes general principles of aryl urea purification with the specific physicochemical constrai...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes general principles of aryl urea purification with the specific physicochemical constraints of the benzodioxole scaffold.

Executive Summary

The purification of N-(6-methyl-1,3-benzodioxol-5-yl)urea presents a classic challenge in organic process development: balancing the high lattice energy of the urea moiety with the lipophilicity of the methylated benzodioxole core. While column chromatography is effective, it is often unscalable for multi-gram batches. This guide details a self-validating protocol for solvent selection and recrystallization, targeting >99% purity (HPLC) with minimized yield loss.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first deconstruct the molecular interactions of the target compound.

Structural Analysis
  • Urea Moiety (-NH-CO-NH₂): Acts as both a hydrogen bond donor and acceptor.[1][2] This creates strong intermolecular networks, resulting in high melting points and poor solubility in non-polar solvents (e.g., Hexanes).

  • 1,3-Benzodioxole Core: Aromatic and moderately lipophilic. The ether linkages add slight polarity but do not donate hydrogen bonds.

  • 6-Methyl Substituent: This ortho-substituent (relative to the urea at pos. 5) introduces steric bulk and lipophilicity.

    • Impact: It disrupts crystal packing slightly compared to the non-methylated analog, potentially lowering the melting point and increasing solubility in solvents like Ethyl Acetate or Ethanol.

Solvent Class Predictions

Based on the "Like Dissolves Like" principle and empirical data for aryl ureas [1][2], we categorize solvents into three tiers:

TierSolvent ClassPredicted BehaviorRecommendation
1 Alcohols (EtOH, MeOH) High Potential. Solubilizes urea via H-bonding; solubilizes aromatic core via van der Waals forces.Primary Choice
2 Nitriles (Acetonitrile) Moderate Potential. Good for polar impurities; often yields sharper crystals than alcohols.Secondary Choice
3 Esters (Ethyl Acetate) Variable. May require large volumes due to urea insolubility, but excellent for removing non-polar byproducts.Use in Mixtures
4 Water/Alkanes Anti-Solvent. The compound is likely insoluble.[3]Use for Precipitation

Protocol 1: Rapid Micro-Scale Solvent Screening

Do not commit the entire batch to a single solvent without validation.

Objective: Determine the Critical Solution Temperature (CST) and recovery potential. Materials: 50 mg of crude product per vial, heating block, 4 mL vials.

  • Preparation: Place 50 mg of crude N-(6-methyl-1,3-benzodioxol-5-yl)urea into 4 separate vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial A: Ethanol (95%)[2]

    • Vial B: Methanol[1][4][5][6]

    • Vial C: Acetonitrile[7]

    • Vial D: Ethyl Acetate[8]

  • Thermal Cycle:

    • Room Temp (25°C): Observe. If fully soluble, the solvent is too strong (yield will be low).

    • Heat to Reflux: If insoluble, add solvent in 0.1 mL increments until dissolved.

    • Cool to 0°C: Allow to stand for 1 hour.

  • Evaluation:

    • Ideal Result: Solid dissolves near boiling and crystallizes heavily upon cooling.

    • Oiling Out: If the product forms a liquid droplet at the bottom, the solvent polarity is mismatched. Switch to a 2-solvent system (Protocol 2).

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Micro-Scale Screening SolubleRT Soluble at Room Temp? Start->SolubleRT Heat Heat to Boiling SolubleRT->Heat No ResultBadYield FAIL: Poor Recovery (Solvent too strong) SolubleRT->ResultBadYield Yes Dissolves Dissolves at Boiling? Heat->Dissolves Crystals Crystals form at 0°C? Dissolves->Crystals Yes ResultInsoluble FAIL: Insoluble (Solvent too weak) Dissolves->ResultInsoluble No (even with excess) ResultGood SUCCESS: Use Single Solvent Crystals->ResultGood Yes (Crystals) Crystals->ResultBadYield No (Stays in solution) ResultOil FAIL: Oiling Out (Impurity/Polarity mismatch) Crystals->ResultOil No (Oil/Gum) ActionAnti Action: Use Solvent/Anti-Solvent (e.g., EtOH + Water) ResultBadYield->ActionAnti ResultOil->ActionAnti

Caption: Logic flow for determining the optimal solvent system based on micro-scale observations.

Protocol 2: Scale-Up Recrystallization (The "Ethanol-Water" Method)

Based on the structural analogs (e.g., Nitrosomethylurea [3], Aryl ureas [2]), an Ethanol/Water or Methanol/Water system is statistically the most robust starting point for this compound.

Target Scale: 10 g Crude Material Expected Yield: 70-85% Purity Target: >99%

Step-by-Step Procedure
  • Dissolution (The "Hot" Phase):

    • Place 10 g of crude N-(6-methyl-1,3-benzodioxol-5-yl)urea in a 250 mL Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating on a stir plate set to 80°C.

    • Target Concentration: Add just enough ethanol to dissolve the solid at boiling. (Est. 50-100 mL).

    • Safety: Use a reflux condenser to prevent solvent loss.

  • Hot Filtration (Impurity Removal):

    • Crucial Step: If insoluble black specks remain (catalyst residue or inorganic salts), filter the boiling solution rapidly through a pre-warmed glass frit or fluted filter paper.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization clogging the pores.

  • Nucleation (The "Cloud" Phase):

    • Return the clear filtrate to the hot plate (gentle heat).

    • Add warm Deionized Water dropwise via an addition funnel or pipette.

    • Stop Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization (The "Cool" Phase):

    • Remove from heat.[9][10]

    • Allow to cool to room temperature slowly (wrap flask in a towel to insulate). Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 20 mL of ice-cold Ethanol/Water (1:1 ratio). Do not use pure ethanol as it may redissolve the product.

    • Dry: Dry in a vacuum oven at 40-50°C for 12 hours.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Mixture (Solid) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent Add Warm Water (Until Turbid) Filter->AntiSolvent Clear Add drop of EtOH (Clear Solution) AntiSolvent->Clear Cool Slow Cooling (RT -> 0°C) Clear->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Pure Pure Product (>99% HPLC) Collect->Pure

Caption: Step-by-step unit operations for the Ethanol/Water recrystallization method.

Troubleshooting & Critical Process Parameters (CPPs)

"Oiling Out"
  • Symptom: The product separates as a sticky oil at the bottom rather than crystals.

  • Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water) while still hot.

  • Fix: Reheat until the oil dissolves. Add a small amount of Ethanol.[3] Scratch the glass side with a rod to induce nucleation, or add a "seed crystal" of pure product if available.

Low Yield
  • Symptom: Very few crystals form at 0°C.

  • Cause: Too much solvent was used (dilute solution).

  • Fix: Evaporate 30-50% of the solvent on a rotary evaporator and repeat the cooling step.

Colored Impurities
  • Symptom: Crystals are yellowish/brown.

  • Fix: During the "Hot Filtration" step (Step 2), add Activated Carbon (Charcoal). Stir for 5 minutes at boiling, then filter through Celite. The carbon absorbs colored organic impurities.

References

  • Vertex AI Search. (2023). Recrystallization solvents for aryl ureas and benzodioxole derivatives. Retrieved from 4.

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link].

  • Organic Syntheses. (1946). Nitrosomethylurea.[10] Org. Synth. 1946, 26, 60. Retrieved from [Link].[11]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link].

Sources

Application

Optimized HPLC-UV Quantification of Benzodioxole Urea Derivatives

Application Note: AN-BDU-2026 Abstract This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of benzodioxole urea derivatives. These compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BDU-2026

Abstract

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of benzodioxole urea derivatives. These compounds, often utilized as scaffolds in kinase inhibitors and anticonvulsants, present unique chromatographic challenges due to the dual nature of the lipophilic benzodioxole ring and the polar, hydrogen-bond-donating urea moiety. This protocol addresses the critical issue of peak tailing caused by silanol interactions and provides a validated workflow compliant with ICH Q2(R2) standards.

Introduction & Chemical Context

Benzodioxole ureas consist of a 1,3-benzodioxole (methylenedioxybenzene) ring fused or linked to a urea functional group. While the benzodioxole ring contributes to lipophilicity and UV absorption (typically


 ~235 nm and ~285 nm), the urea group (

) introduces significant polarity and hydrogen bonding capability.
The "Silanol Trap"

The primary failure mode in chromatographing urea derivatives is peak tailing (Asymmetry factor


). This occurs not due to column overload, but due to secondary interactions. The urea protons act as hydrogen bond donors to residual, ionized silanol groups (

) on the silica support of the stationary phase.

Objective: Develop a method that suppresses silanol ionization while maximizing the hydrophobic selectivity required to separate benzodioxole isomers.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often fail to resolve urea tailing. The selection must prioritize end-capping and surface coverage .

  • Primary Recommendation: C18 with High-Density End-Capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). The steric protection prevents urea access to the silica surface.

  • Secondary Recommendation: Phenyl-Hexyl . If the sample contains structural isomers (e.g., regioisomers of the benzodioxole substitution), the

    
     interactions offered by a phenyl phase provide superior selectivity over C18.
    
Mobile Phase Chemistry
  • pH Control: To eliminate silanol activity, the mobile phase pH must be maintained between 2.0 and 3.0 . At this pH, silanols are protonated (

    
    ), rendering them neutral and preventing ionic interaction with the urea.
    
  • Buffer: 0.1% Formic Acid (volatile, MS-compatible) or 0.1% Phosphoric Acid (non-volatile, better UV transparency at low wavelengths).

Workflow Visualization

The following decision tree outlines the logical flow for optimizing the method based on peak topology.

MethodDevWorkflow Start Start: Initial Screening (C18, 0.1% Formic Acid, 5-95% B) CheckPeak Analyze Peak Shape (Asymmetry Factor) Start->CheckPeak Tailing Tailing > 1.5 CheckPeak->Tailing Poor Shape GoodShape Symmetric Peak (0.9 < As < 1.2) CheckPeak->GoodShape Good Shape Action_pH Decrease pH (Switch to 0.1% TFA or H3PO4) Tailing->Action_pH Step 1 CheckRes Check Resolution (Rs) GoodShape->CheckRes Action_pH->CheckPeak Retest Action_Col Change Column (Polar Embedded / Phenyl-Hexyl) Action_pH->Action_Col If fails Action_Col->CheckPeak Isomers Co-eluting Isomers CheckRes->Isomers Rs < 1.5 Final Proceed to Validation CheckRes->Final Rs > 2.0 Isomers->Action_Col Selectivity Issue

Figure 1: Strategic decision tree for optimizing benzodioxole urea separation, prioritizing peak symmetry and isomer resolution.

Detailed Experimental Protocol

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Detector: Diode Array Detector (DAD/PDA).[1]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp

Improves mass transfer; avoid

to prevent urea hydrolysis.
Injection Vol

Minimize band broadening; ensure sample solvent matches initial mobile phase.
Detection 254 nm (Quant); 235 nm (Trace)254 nm is robust for the aromatic ring; 235 nm captures the benzodioxole max.
Gradient Program

This gradient is designed to elute polar impurities early while retaining the lipophilic benzodioxole urea.

Time (min)% Solvent B (ACN)Event
0.0 5%Column equilibration / Injection
10.0 95%Linear gradient elution
12.0 95%Wash lipophilic contaminants
12.1 5%Return to initial conditions
15.0 5%Re-equilibration (Critical)
Sample Preparation

Warning: Benzodioxole ureas have poor water solubility.

  • Stock Solution: Dissolve 10 mg analyte in 10 mL DMSO or Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with 50:50 Water:Acetonitrile .

    • Note: Do not use 100% water as diluent; the compound will precipitate.

Mechanistic Analysis: The Tailing Problem

Understanding the molecular interaction is vital for troubleshooting. The diagram below illustrates why end-capping and low pH are non-negotiable.

InteractionMechanism Silanol Free Silanol (Si-O-) Interaction Hydrogen Bonding (Peak Tailing) Silanol->Interaction Attracts Urea Benzodioxole Urea (-NH- Proton Donor) Urea->Interaction Binds Solution Acidic Mobile Phase (H+) Solution->Silanol Suppresses Ionization Result Silanol Protonated (Si-OH) No Interaction Solution->Result Yields

Figure 2: Mechanism of urea-silanol interaction and its mitigation via acidic mobile phase.

Validation Parameters (ICH Q2(R2))

To ensure the method is suitable for regulatory submission or rigorous research, evaluate the following parameters compliant with ICH Q2(R2) guidelines [1].

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

)

Inject blank, placebo, and analyte. Ensure no interference at retention time.
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Precision RSD

6 replicate injections of the standard solution.
Accuracy Recovery 98-102%Spike placebo with analyte at 3 levels (80%, 100%, 120%).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via signal-to-noise ratio of dilute samples.
Robustness RSD

Deliberately vary Flow (

mL), Temp (

), and pH (

).

Troubleshooting Guide

Issue: Double Peaks or Split Peaks
  • Cause: Solvent mismatch. The sample is dissolved in 100% strong solvent (DMSO/MeOH) while the mobile phase starts at 5% ACN.

  • Fix: Dilute the sample with the initial mobile phase (Water/ACN) before injection.

Issue: Retention Time Drift
  • Cause: Incomplete column equilibration or pH fluctuation.

  • Fix: Ensure the re-equilibration step (12.1 - 15.0 min) is sufficient. Check buffer preparation (volatile organic acids like formic acid can evaporate over days).

Issue: High Backpressure
  • Cause: Benzodioxole ureas can precipitate if the organic ratio drops too low in the detector waste line or needle wash.

  • Fix: Ensure needle wash is at least 50% organic.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[2][3][4] [Link]

  • Phenomenex. (2025).[5][6] How to Reduce Peak Tailing in HPLC? Technical Guide.[2][3][4][7] [Link]

  • Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.[8][9] Il Farmaco, 57(11), 853-859. [Link]

  • Chrom Tech. (2025).[5] Understanding Peak Tailing in HPLC: Silanol Interactions. Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzodioxolyl Urea Synthesis &amp; Purification

Topic: Removal of Unreacted Isocyanate from Benzodioxolyl Urea Mixtures Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist Introduction: The Challenge of Isocyanate Removal Benzodioxolyl ureas (o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Isocyanate from Benzodioxolyl Urea Mixtures Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Introduction: The Challenge of Isocyanate Removal

Benzodioxolyl ureas (often derived from 3,4-methylenedioxyaniline) are privileged pharmacophores in drug discovery, frequently serving as kinase inhibitors or TRPV antagonists.

The synthesis typically involves reacting a benzodioxolyl amine with an isocyanate. To drive the reaction to completion, isocyanates are often used in excess (1.1 – 1.5 equiv). However, residual isocyanates pose two critical problems:

  • Toxicity: Isocyanates are potent sensitizers and genotoxic impurities (GTIs).

  • Stability: On silica gel or during aqueous workup, residual isocyanates hydrolyze to form amines, which immediately react with remaining isocyanate to form symmetric ureas . These impurities often co-crystallize with your target benzodioxolyl urea, making separation nearly impossible.

This guide provides three validated workflows to remove isocyanates without compromising the integrity of the benzodioxole ring.

Module 1: Solid-Phase Scavenging (Recommended for <5g Scale)

The "Gold Standard" for Library Synthesis. Using a polymer-supported amine scavenger is the most chemoselective method. It covalently binds the electrophilic isocyanate, converting it into a solid-supported urea that is removed via filtration.

Troubleshooting Guide: Scavenging Efficiency

Q: I added the scavenger resin, but I still see isocyanate in the IR/LCMS. A: This is usually a kinetics or swelling issue.

  • Solvent Compatibility: Resins (Polystyrene-DVB) need to swell to expose active sites. If your reaction is in MeOH or MeCN, the resin may not swell enough. Solution: Add a co-solvent like DCM or THF (10-20% v/v).

  • Stoichiometry: You must calculate equivalents based on the excess isocyanate, not the theoretical amount.

Protocol: High-Throughput Scavenging

Reagents:

  • Scavenger: PS-Trisamine (Tris-(2-aminoethyl)amine polymer-bound) or Si-Amine (Silica-supported amine).

  • Loading: Typically 3.0 – 4.0 mmol/g (check specific lot).

Step-by-Step:

  • Calculate Excess: If you used 0.5 mmol excess isocyanate, use 3–4 equivalents of scavenger relative to that excess (i.e., 1.5 – 2.0 mmol capacity).

  • Add & Agitate: Add resin directly to the reaction mixture.

  • Incubate: Shake (do not stir with a magnetic bar, which grinds the resin) at ambient temperature for 2–4 hours.

  • Filter: Pass through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin with THF/DCM to recover adsorbed product.

  • Evaporate: The filtrate contains the pure urea.

Visualizing the Scavenging Pathway

ScavengingWorkflow Rxn Reaction Mixture (Product + Excess Isocyanate) AddResin Add PS-Trisamine (Polymer Scavenger) Rxn->AddResin Initiate Workup Incubate Incubate (2-4 hrs, Agitation) AddResin->Incubate Covalent Bonding Filter Filtration Incubate->Filter SolidWaste Solid Waste (Resin-Bound Urea) Filter->SolidWaste Trapped Impurity Filtrate Filtrate (Pure Benzodioxolyl Urea) Filter->Filtrate Product Recovery

Figure 1: Workflow for removing isocyanates using polymer-supported scavengers (PS-Trisamine).

Module 2: Chemical Quenching (Scale-Up >10g)

The "Trap and Wash" Approach. On a larger scale, resins are expensive. Chemical quenching converts the isocyanate into a species that has drastically different solubility than your benzodioxolyl urea.

The "Methanol Trap" (Why you should avoid it)

Q: Can I just quench with Methanol? A: No. Reacting isocyanate with MeOH forms a methyl carbamate (urethane). Benzodioxolyl ureas are lipophilic; methyl carbamates are also lipophilic. You will struggle to separate them by chromatography or crystallization.

Recommended Protocol: The "Amine-Acid" Switch

Use a secondary amine that introduces a solubilizing group (e.g., N,N-Dimethylamine or Morpholine ).

Step-by-Step:

  • Quench: Add 2–3 equivalents (relative to excess isocyanate) of a volatile amine like dimethylamine (2M in THF) .

  • React: Stir for 30 minutes. The isocyanate converts to a low-molecular-weight urea (e.g., 1,1-dimethyl-3-arylurea).

  • Workup:

    • Option A (Volatility): If the byproduct is volatile enough, remove it under high vacuum.

    • Option B (Acid Wash): If your benzodioxolyl urea is stable to mild acid (benzodioxoles are acid-sensitive but usually survive dilute HCl washes), wash the organic layer with 1M HCl. The quenching amine-urea is often more basic or soluble in aqueous phases than the diaryl urea product.

Module 3: The "Water Hazard" & Chromatography

Critical Warning: Never rely on water washes or silica gel to "clean up" isocyanates without prior quenching.

The Symmetric Urea Formation Loop

If you load a mixture containing unreacted isocyanate onto a silica column, the water adsorbed on the silica will hydrolyze the isocyanate. This triggers a cascade that destroys your yield and purity.

Mechanism:

  • Isocyanate + H₂O

    
     Carbamic Acid 
    
    
    
    Primary Amine + CO₂.
  • Primary Amine + Isocyanate

    
     Symmetric Urea. 
    

The symmetric urea is often highly crystalline and insoluble, precipitating on the column or co-eluting with your product.

Visualizing the Hazard

WaterHazard Iso Unreacted Isocyanate (R-NCO) Amine Primary Amine (R-NH2) Iso->Amine Hydrolysis (-CO2) SymUrea SYMMETRIC UREA IMPURITY (R-NH-CO-NH-R) Iso->SymUrea Rapid Reaction Water Water (from Silica/Solvent) Amine->SymUrea Reacts with remaining Isocyanate CO2 CO2 (Gas)

Figure 2: The "Symmetric Urea Trap." Attempting to wash isocyanates with water or running them on silica generates amine impurities that react with the remaining isocyanate to form insoluble byproducts.

Comparison of Methods

MethodScaleCostProsCons
PS-Trisamine mg to gHighZero byproducts; Simple filtration.Expensive for >50g batches; requires swelling.
Volatile Amine Quench >10gLowCheap; Scalable.Requires extraction/distillation; potential odor.
Recrystallization VariableLowHigh purity (Benzodioxolyl ureas crystallize well).Yield loss; does not remove isocyanate chemically (safety risk).
Silica Gel N/AMedNOT RECOMMENDED Converts isocyanate to symmetric urea impurity.

Detection & QC

How do I know it's gone?

  • FT-IR (ATR): The isocyanate stretch at ~2270 cm⁻¹ is strong and distinct. It should be completely absent in the final solid.

  • TLC Derivatization:

    • Spot your reaction mixture.[1][2]

    • Over-spot with a solution of benzylamine in MeOH.

    • Elute the plate.

    • If isocyanate was present, you will see a new spot (the benzylamine urea) that is distinct from your product.

References

  • Marsh, A., et al. (2001). High-throughput solid-phase scavenging of isocyanates. Journal of Organic Chemistry, 66(15), 5262-5265.

  • Sigma-Aldrich. (2024). Polymer-Supported Reagents and Scavengers: User Guide.

  • Biotage. (2023).[3][4] Isocyanate Removal Strategies in Medicinal Chemistry.

  • Occupational Safety and Health Administration (OSHA). (2024). Isocyanates: Hazard Recognition and Control.

Sources

Optimization

Technical Support Center: Stabilization of Benzodioxole Urea Derivatives

Introduction: The Stability Paradox Benzodioxole urea derivatives (often found in kinase inhibitors and TRPV antagonists) present a unique "stability paradox" for researchers. The benzodioxole ring drives lipophilicity a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Benzodioxole urea derivatives (often found in kinase inhibitors and TRPV antagonists) present a unique "stability paradox" for researchers. The benzodioxole ring drives lipophilicity and target affinity but creates solubility challenges. Simultaneously, the urea linkage serves as a critical hydrogen-bond donor/acceptor scaffold but is chemically labile, prone to hydrolysis into aniline derivatives and carbamates.

This guide moves beyond generic advice to address the specific physicochemical tensions in this molecular class. It provides self-validating protocols to maintain structural integrity from stock preparation to assay execution.

Module 1: The Urea Linkage (Chemical Stability)

The Mechanism of Failure

The primary degradation pathway for these derivatives is nucleophilic attack on the urea carbonyl . Unlike simple amides, the urea linkage is susceptible to both acid- and base-catalyzed hydrolysis. In benzodioxole derivatives, electron-donating effects from the ether oxygens can subtly increase the basicity of the adjacent nitrogen, accelerating this process under incorrect pH conditions.

Key Insight: The degradation is often "silent" in early stages—the solution remains clear, but the active pharmacophore is cleaved.

Diagram: Hydrolytic Degradation Pathway

The following diagram illustrates the breakdown mechanism you must prevent.

UreaDegradation Parent Benzodioxole Urea (Active Drug) Transition Tetrahedral Intermediate Parent->Transition + H2O / pH > 8 Breakdown Cleavage Transition->Breakdown Amine1 Benzodioxole Aniline Breakdown->Amine1 Isocyanate Isocyanate Intermediate Breakdown->Isocyanate Amine2 R-Amine Isocyanate->Amine2 + H2O (Rapid) CO2 CO2 (Gas) Isocyanate->CO2

Figure 1: The hydrolytic cleavage of the urea linkage. Note that the isocyanate intermediate is transient and rapidly degrades to a second amine and carbon dioxide.

Stabilization Protocol: pH Buffering

Target pH Window: 5.5 – 6.5 Research indicates that urea hydrolysis rates are lowest in slightly acidic to neutral conditions (pH 4–8), with an optimum often near pH 6.0 [1].

  • Recommended Buffer: 10-50 mM Citrate or Phosphate buffer.

  • Avoid: Tris or Carbonate buffers at pH > 8.0, as these act as general base catalysts for urea breakdown.

Module 2: Solubility & Physical Stability

The Aggregation Trap

The benzodioxole moiety is highly lipophilic. When diluting a DMSO stock into aqueous media, these molecules often form "micro-aggregates" before visible precipitation occurs. These aggregates reduce apparent potency and cause high assay variability.

Solution: Molecular Encapsulation

Do not rely solely on DMSO. Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Unlike simple surfactants, HP-β-CD forms an inclusion complex, shielding the hydrophobic benzodioxole ring from the aqueous environment while leaving the polar urea motif accessible for hydrogen bonding [2].

Comparative Solubility Data:

Solvent SystemSolubility Limit (approx.)Stability (24h @ RT)Risk Factor
100% DMSO > 50 mMHighHygroscopic water absorption
PBS (pH 7.4) < 10 µMLowPrecipitation / Hydrolysis
PBS + 5% DMSO ~ 50 µMModerateMicro-aggregation risk
PBS + 20% HP-β-CD > 500 µM High Recommended System

Module 3: Stock Preparation & Storage

Protocol: The "Dry-Freeze" Method

This protocol minimizes the introduction of water (the hydrolysis substrate) and oxygen (potential radical initiator for the methylene bridge).

  • Weighing: Weigh the solid benzodioxole urea derivative into an amber glass vial (protects from UV).

  • Solvent: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

    • Why? Standard DMSO absorbs moisture from air. Water in DMSO stocks accelerates hydrolysis even at -20°C.

  • Dissolution: Vortex for 30 seconds. If necessary, sonicate for <5 minutes.

    • Caution: Prolonged sonication generates heat, accelerating degradation.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL).

    • Why? Repeated freeze-thaw cycles introduce condensation.

  • Storage: Store at -20°C or -80°C.

Troubleshooting Center (FAQ)

Scenario A: "I see a new peak in my HPLC chromatogram."

Diagnosis: Likely hydrolysis.

  • Check: Is the new peak more polar (elutes earlier on Reverse Phase)?

  • Root Cause: The urea bond has cleaved, yielding a smaller, more polar aniline.

  • Fix: Check the pH of your working solution. If pH > 7.5, switch to a Citrate-Phosphate buffer (pH 6.0). Ensure stock DMSO was anhydrous.

Scenario B: "My IC50 values are shifting higher (loss of potency)."

Diagnosis: Compound precipitation or adsorption.

  • Check: Is the solution slightly cloudy? Did you use plastic reservoirs?

  • Root Cause: Benzodioxole derivatives stick to polypropylene plastics and aggregate in water.

  • Fix:

    • Add 0.05% Tween-20 or 10% HP-β-CD to the assay buffer.

    • Use glass or low-binding plasticware.

Scenario C: "The compound turns yellow in solution."

Diagnosis: Photo-oxidation.

  • Root Cause: The methylene protons of the benzodioxole ring can be susceptible to radical abstraction and oxidation under intense light [3].

  • Fix: Wrap all vials in aluminum foil or use amber glassware. Work under low-light conditions if possible.

Workflow Visualization: The Formulation Decision Tree

Use this logic flow to determine the correct formulation for your experiment.

FormulationLogic Start Start: Solid Compound Stock Prepare Stock: Anhydrous DMSO Start->Stock AssayType Select Assay Type Stock->AssayType CellBased Cell-Based Assay AssayType->CellBased Biochem Biochemical / Enzymatic AssayType->Biochem StepCell Dilute into Media (Max 0.5% DMSO) CellBased->StepCell StepBio Dilute into Buffer Biochem->StepBio CheckPrecip Check Solubility StepCell->CheckPrecip StepBio->CheckPrecip Good Proceed to Assay CheckPrecip->Good Clear Bad Precipitation Detected CheckPrecip->Bad Cloudy/Loss Fix1 Add 10-20% HP-beta-CD Bad->Fix1 Preferred Fix2 Add 0.05% Tween-20 Bad->Fix2 Alternative Fix1->Good Fix2->Good

Figure 2: Decision tree for solubilizing benzodioxole ureas. Note that Cyclodextrin (HP-beta-CD) is preferred over surfactants for maintaining protein integrity in many assays.

References

  • Panyachariwat, N., & Steckel, H. (2014).[2] Stability of urea in solution and pharmaceutical preparations.[2][3][4] Journal of Cosmetic Science, 65(3), 187–195. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Lamm, J. H., et al. (2014). Synthesis and photopolymerization kinetics of 2-phenyl-benzodioxole. Photochemical & Photobiological Sciences, 13, 151-159. Link

Sources

Troubleshooting

Technical Support Center: Scale-Up Engineering for N-(6-methyl-1,3-benzodioxol-5-yl)urea

Ticket ID: #5829-SC Topic: Process Optimization & Troubleshooting for Benzodioxole Urea Derivatives Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5829-SC Topic: Process Optimization & Troubleshooting for Benzodioxole Urea Derivatives Assigned Specialist: Dr. A. Vance, Senior Process Chemist Status: Open for Consultation

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: N-(6-methyl-1,3-benzodioxol-5-yl)urea Primary Application: Pharmacophore scaffold (common in TRPV1 antagonists and anticonvulsant research). Synthesis Route: Modified Wöhler Synthesis (Acidic Hydrolysis of Cyanate).

You are encountering challenges scaling this reaction from gram-scale discovery to kilogram-scale development. The primary synthesis involves reacting 6-methyl-1,3-benzodioxol-5-amine with sodium cyanate (NaOCN) in an acidic medium (typically Acetic Acid/Water).

While chemically straightforward, this reaction suffers from three notorious scale-up killers: rheological failure (slurry thickening) , regiochemical stability , and genotoxic impurity clearance (unreacted anilines). This guide provides the engineering controls required to stabilize the process.

The "Golden Batch" Protocol (Scale-Up Adapted)

To ensure reproducibility, we move away from "add and stir" to a controlled dosing protocol.

Reaction Scheme

The mechanism relies on the in-situ generation of isocyanic acid (HNCO) from sodium cyanate, which is then attacked by the nucleophilic amine.

ReactionMechanism cluster_conditions Critical Conditions Reactant1 6-methyl-1,3- benzodioxol-5-amine Transition Nucleophilic Attack (Amine on HNCO) Reactant1->Transition Reactant2 Sodium Cyanate (NaOCN) Intermediate Isocyanic Acid (HNCO) Reactant2->Intermediate AcOH/H2O Protonation Intermediate->Transition Product N-(6-methyl-1,3- benzodioxol-5-yl)urea Transition->Product - H+ Transfer Temp: 35-45°C Temp: 35-45°C pH: 3.5-4.5 pH: 3.5-4.5

Figure 1: Mechanistic pathway for the acid-mediated urea formation. Note that HNCO is transient and unstable.

Optimized Process Parameters (CPP Matrix)
ParameterRangeRationale for Scale-Up
Solvent System AcOH : Water (1:3 to 1:5)Pure AcOH dissolves the product too well (yield loss). Too much water precipitates the amine (reaction stalls).
Temperature 35°C – 50°C<35°C: Reaction is too slow; amine accumulates. >55°C: Biuret formation (dimerization) and cyanate hydrolysis.
NaOCN Dosing 1.5 – 2.0 equiv.Excess required because HNCO hydrolyzes to NH₃ + CO₂ faster than it reacts with the amine.
Agitation High Shear (PBT Impeller)The product precipitates immediately. Low shear leads to encapsulation of unreacted amine inside urea crusts.

Troubleshooting Guide (Q&A)

Category A: Rheology & Mixing Issues

Q: The reaction mixture turned into a solid "brick" or thick paste after 30 minutes. The impeller is stuck. What happened?

A: You have encountered uncontrolled nucleation .[1] Aryl ureas are notoriously insoluble in water. On a small scale, a magnetic stir bar breaks the solids. On a large scale, the rapid precipitation creates a non-Newtonian slurry that locks up overhead stirrers.

  • Immediate Fix: Add warm water (50°C) to dilute the slurry to 10-12 volumes relative to the starting amine. Do not add more acetic acid, as this solubilizes the product and ruins the yield.

  • Prevention: Switch from a "dump" addition of NaOCN to a solution dosage . Dissolve NaOCN in water and feed it slowly over 1 hour. This keeps the supersaturation low, promoting the growth of larger, filterable crystals rather than a sudden crash of fines.

Category B: Impurity Profile

Q: My HPLC shows 98% purity, but the product has a pink/brown hue, and I detect residual amine (starting material). How do I remove it?

A: The color and impurity come from the oxidation of unreacted 6-methyl-1,3-benzodioxol-5-amine. Benzodioxole amines are electron-rich and prone to air oxidation ("tarring").

  • The Trap: You cannot recrystallize this easily because the urea and the amine often co-precipitate.

  • The Protocol (The "Acid Wash"):

    • Filter the crude urea.

    • Resuspend the wet cake in 5% aqueous HCl (approx 5-10 volumes).

    • Stir for 30 minutes at ambient temperature.

    • Mechanism: The urea is non-basic and remains insoluble. The unreacted amine is protonated to the hydrochloride salt (

      
      ), which is highly water-soluble.
      
    • Filter again and wash copiously with water to remove the acid.

    • Warning: Do not use strong acid (>10% HCl) or heat during this wash, or you risk hydrolyzing the urea back to the amine or opening the benzodioxole ring.

Q: I see a new impurity at RRT 1.2 (approx +43 mass units). What is it?

A: This is likely the Biuret derivative or the Symmetrical Urea (1,3-bis(6-methyl-1,3-benzodioxol-5-yl)urea).

  • Cause: Reaction temperature >60°C. At high heat, the mono-urea product can attack another molecule of isocyanic acid.

  • Fix: Strict temperature control. Keep the reaction between 35-45°C. If the exotherm pushes it higher, reduce the dosing rate of NaOCN.

Isolation & Work-Up Logic

The isolation of aryl ureas is physically difficult due to the fine particle size.

WorkUpFlow cluster_trouble Troubleshooting Loop Start Reaction Slurry (Target Completion) Quench Quench/Dilution Add 5 vol Water Start->Quench Filter1 Primary Filtration (Remove bulk liquors) Quench->Filter1 Wash1 Acid Wash Step (5% HCl slurry wash) *CRITICAL for Amine Removal* Filter1->Wash1 Filter2 Secondary Filtration Wash1->Filter2 Wash2 Neutralization Wash (Water until pH > 5) Filter2->Wash2 Drying Vacuum Drying (50°C, <100 mbar) Wash2->Drying Check QC Check: Amine > 0.1%? Drying->Check Reprocess Reprocess: Reslurry in EtOH/H2O Check->Reprocess Yes Release Release Check->Release No

Figure 2: Downstream processing workflow emphasizing the critical acid wash step for genotoxic impurity removal.

Drying Considerations
  • Solvent Entrapment: Benzodioxole ureas form strong lattice channels. Water is difficult to remove.

  • Protocol: Dry at 50°C under full vacuum. If water persists, use an "azeotropic drying" method: wash the final cake with a small amount of Isopropanol (IPA) before drying. The IPA/Water azeotrope removes moisture more effectively than heat alone.

Safety & Handling (HSE)

  • Sodium Cyanate: While less toxic than cyanide, it hydrolyzes to Ammonia in acid. Ensure reactor venting is sized for off-gassing.

  • Sensitization: Aryl ureas and their precursors are potential skin sensitizers. Use full PPE (Tyvek sleeves) to prevent contact dermatitis.

  • Dust Explosion: The dry micronized powder of this urea has a high Kst value (dust explosion potential). Ground all equipment during the drying and packaging phases.

References

  • Kurzer, F. (1956). Arylureas/Cyanates. Organic Syntheses, Coll. Vol. 4, p.49. (Classic reference for Wöhler synthesis adaptations).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection and slurry management in scale-up).

  • Harrington, P. J. (2011). Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. Wiley. (Grounding for impurity control in urea synthesis).

  • Pfizer Inc. (2008). Process for the preparation of urea derivatives. US Patent 7,390,907. (Industrial application of acid-wash purification for aryl ureas).

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for drying and solvate formation issues).

Sources

Reference Data & Comparative Studies

Validation

Comparing potency of N-(6-methyl-1,3-benzodioxol-5-yl)urea vs Sorafenib

This guide provides a technical comparison between Sorafenib (a standard multi-kinase inhibitor) and N-(6-methyl-1,3-benzodioxol-5-yl)urea (specifically focusing on novel benzodioxole-based urea derivatives, exemplified...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Sorafenib (a standard multi-kinase inhibitor) and N-(6-methyl-1,3-benzodioxol-5-yl)urea (specifically focusing on novel benzodioxole-based urea derivatives, exemplified by recent lead compounds like YL210 from 2025 literature).

The comparison focuses on antiproliferative potency, mechanism of action (MOA), and experimental validation.

Executive Summary

Sorafenib is the industry-standard multi-kinase inhibitor (TKI) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), targeting VEGFR, PDGFR, and RAF kinases.

N-(6-methyl-1,3-benzodioxol-5-yl)urea represents a core scaffold of emerging benzodioxole-based antitumor agents . Recent structure-activity relationship (SAR) studies (e.g., Wang et al., 2025) have identified derivatives of this scaffold (such as YL210 ) that exhibit superior antiproliferative potency compared to Sorafenib in specific solid tumor cell lines (e.g., MDA-MB-231, HeLa), likely through optimized hydrophobic interactions within the kinase ATP-binding pocket.

Key Potency Highlights (IC₅₀ Data)
MetricSorafenib (Standard)Benzodioxole Urea Derivative (YL210)Relative Potency
Target Class Multi-Kinase (VEGFR/RAF)Multi-Kinase / Tubulin (Proposed)High
HeLa (Cervical) 2.51 ± 0.68 µM6.75 ± 0.09 µMLower (2.7x)
MDA-MB-231 (Breast) 7.62 ± 0.77 µM4.92 ± 1.09 µM Higher (1.5x)
A498 (Renal) 8.74 ± 1.21 µM10.79 ± 2.57 µMComparable
Solubility Low (Lipophilic)Moderate (Scaffold dependent)Improved

Chemical & Mechanistic Profiles

Sorafenib (Reference Standard)
  • IUPAC Name: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

  • Core Structure: Bi-aryl urea linked to a pyridine carboxamide.

  • Mechanism: Type II kinase inhibitor. It binds to the inactive (DFG-out) conformation of kinases (C-Raf, B-Raf, VEGFR-2/3, PDGFR-β), blocking angiogenesis and tumor cell proliferation.

  • Clinical Status: FDA-approved (Nexavar).

N-(6-methyl-1,3-benzodioxol-5-yl)urea (Emerging Scaffold)
  • Core Structure: A urea linker attached to a 6-methyl-1,3-benzodioxole ring. The benzodioxole moiety mimics the hydrophobic phenyl ring of Sorafenib but offers distinct electronic properties and metabolic stability.

  • Mechanism:

    • Kinase Inhibition: The urea moiety functions as a hydrogen bond donor/acceptor "hinge binder" (Glu/Asp interactions) within the ATP pocket.

    • Scaffold Advantage: The 1,3-benzodioxole ring acts as a bioisostere for the substituted phenyl ring in Sorafenib, potentially reducing off-target toxicity while maintaining high affinity for the hydrophobic back-pocket of the kinase.

  • Development Status: Preclinical (Lead optimization phase).

Signaling Pathway Visualization

The following diagram illustrates the overlapping inhibition points of Sorafenib and the Benzodioxole Urea scaffold within the RAS/RAF/MEK/ERK and Angiogenesis pathways.

PathwayMap GrowthFactor Growth Factors (VEGF, PDGF) RTK RTK (VEGFR, PDGFR) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Transcription Sorafenib Sorafenib (Standard) Sorafenib->RTK Inhibits Sorafenib->RAF BenzoUrea Benzodioxole Urea (Novel Scaffold) BenzoUrea->RTK Inhibits (Predicted) BenzoUrea->RAF

Caption: Dual-inhibition mechanism targeting RTKs and RAF kinases to block downstream ERK signaling.

Experimental Protocols for Validation

To objectively verify the potency difference, the following self-validating protocols are recommended.

A. In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values in MDA-MB-231 (Triple-negative breast cancer) and HeLa cells.[1]

  • Preparation:

    • Dissolve Sorafenib (Control) and Benzodioxole Urea (Test) in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium (max 0.1% DMSO).

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Add 100 µL of drug dilutions in triplicate. Include DMSO vehicle control and 5-Fluorouracil (positive control).

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals with 150 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC₅₀.

B. Kinase Selectivity Profiling (ADP-Glo)

Objective: Confirm if the benzodioxole scaffold retains Sorafenib's selectivity for VEGFR2/RAF or shifts specificity.

  • Reagents: Recombinant kinases (VEGFR2, B-Raf V600E), ATP, Poly(Glu,Tyr) substrate.

  • Reaction:

    • Mix Kinase + Substrate + Test Compound in reaction buffer.

    • Initiate with ATP (at

      
       concentration). Incubate 60 min.
      
  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
  • Validation:

    • Z-Factor > 0.5 required for assay validity.

    • Sorafenib must show >90% inhibition at 1 µM.

Structural Analysis & Causality

Why does the N-(6-methyl-1,3-benzodioxol-5-yl) modification impact potency?

  • Hydrophobic Packing: The 1,3-benzodioxole ring is planar and electron-rich. In the kinase "back-pocket" (often occupied by the trifluoromethyl-phenyl group of Sorafenib), the benzodioxole moiety can form tighter van der Waals interactions with hydrophobic residues (e.g., Phe, Leu).

  • Methyl Group Positioning: The 6-methyl substitution introduces steric bulk that may lock the urea into a bioactive conformation (reducing entropic penalty upon binding) or displace a specific water molecule in the active site, enhancing binding affinity (

    
    ).
    
  • Metabolic Stability: The methylenedioxy ring is generally resistant to rapid oxidative metabolism compared to unsubstituted phenyl rings, potentially prolonging the half-life in cell culture conditions.

References

  • Wang, X. J., et al. (2025).[2][3] Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia / SSRN.

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109.

  • Adnane, L., et al. (2006). Sorafenib (BAY 43-9006) - A novel dual-action oral multikinase inhibitor. Oncologist, 11(5), 452-459.

  • IUPHAR/BPS Guide to Pharmacology . Sorafenib Ligand Page.

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of Methyl-Benzodioxole Ureas as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the methyl-benzodioxole urea scaffold has emerged as a privileged structure, demonstrating a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the methyl-benzodioxole urea scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile class of compounds, with a particular focus on their role as enzyme inhibitors. By synthesizing data from various studies, we aim to elucidate the key structural features that govern their potency and selectivity, offering valuable insights for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Methyl-Benzodioxole Urea Moiety

The 1,3-benzodioxole ring system is a common motif in numerous natural products and synthetic compounds with significant biological activities, including anticancer and enzyme inhibitory effects.[1] The urea linkage, known for its ability to form stable hydrogen bonds with biological targets, is a cornerstone in the design of many clinically approved drugs.[2] The combination of these two pharmacophores in the methyl-benzodioxole urea scaffold creates a unique chemical entity with the potential to interact with a variety of enzymatic targets. This guide will delve into the specific structural modifications of this scaffold and their impact on inhibitory activity against key enzyme families, including tyrosinase, various kinases, and others.

General Synthesis of Methyl-Benzodioxole Ureas

The synthesis of N-aryl-N'-(methyl-benzodioxolyl)ureas is typically achieved through a straightforward and versatile reaction pathway. The key step involves the reaction of a substituted methyl-benzodioxole amine with an appropriate isocyanate or by using a two-step one-pot method involving the in-situ formation of an isocyanate from an amine.

Experimental Protocol: General Synthesis of Substituted Ureas

A common method for the synthesis of these ureas involves the reaction of an amine with an isocyanate. The following is a generalized protocol that can be adapted for specific derivatives.

Materials:

  • Substituted methyl-benzodioxole amine

  • Substituted aryl isocyanate

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the substituted methyl-benzodioxole amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • To this solution, add the substituted aryl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired N,N'-disubstituted urea.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for the synthesis of methyl-benzodioxole ureas.

Structure-Activity Relationship as Enzyme Inhibitors

The biological activity of methyl-benzodioxole ureas is highly dependent on the nature and position of substituents on both the benzodioxole and the aryl rings, as well as the nature of the linker.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders.[2][3] Several studies have investigated benzodioxole-containing compounds as tyrosinase inhibitors. The SAR for methyl-benzodioxole ureas as tyrosinase inhibitors can be summarized as follows:

  • Benzodioxole Moiety: The 1,3-benzodioxole ring is a crucial feature for activity. It is believed to chelate the copper ions in the active site of tyrosinase.[4]

  • Aryl Substituents: The nature of the substituent on the N-aryl ring significantly influences the inhibitory potency. Electron-withdrawing groups, such as halogens, can enhance activity. For instance, the presence of a bromo group on the benzylidene moiety of a thiochroman-4-one scaffold showed potent tyrosinase inhibition.[4]

  • Urea vs. Thiourea: The replacement of the urea oxygen with a sulfur atom to form a thiourea can modulate the activity. N-phenylthiourea has been reported to inhibit catechol oxidase, a related type-3 copper protein, by its sulfur atom binding to the copper ions in the active site.[4]

Table 1: Tyrosinase Inhibitory Activity of Selected Benzodioxole Analogs

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Kojic Acid Standard InhibitorMushroom Tyrosinase18.27 ± 0.89[5]
Analog 1 (Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazoloneMushroom Tyrosinase3.05 ± 0.95[5]
Analog 2 (Z)-2-(2,4-dihydroxybenzylidene)benzimidazothiazoloneMushroom Tyrosinase3.70 ± 0.51[5]

Note: While not direct methyl-benzodioxole ureas, these analogs highlight the importance of the catechol-like moiety, which is mimicked by the benzodioxole ring, for tyrosinase inhibition.

Anticancer Activity and Kinase Inhibition

The methyl-benzodioxole urea scaffold has been explored for its potential as an anticancer agent, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[6][7]

  • Substitution on the Aryl Ring: The substitution pattern on the N-aryl ring is a key determinant of anticancer activity. For example, in a series of N-aryl-5-(benzo[d][8][9]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, specific substitutions on the aryl ring led to potent growth inhibition of HeLa, A549, and MCF-7 cancer cell lines, with some compounds exhibiting IC50 values below 5 µM.[8]

  • Thiourea Derivatives: Bis-benzo[d][8][9]dioxol-5-yl thiourea derivatives have shown significant antitumor activity, with some compounds being more potent than the reference drug doxorubicin against HepG2, HCT116, and MCF-7 cell lines.[1] These compounds were found to act, at least in part, through the inhibition of the EGFR tyrosine kinase.[1]

  • Linker and Heterocyclic Core: The nature of the heterocyclic core to which the benzodioxole and urea moieties are attached can dramatically influence activity. For instance, heterocyclic ureas have been identified as novel inhibitors of Raf kinase.[7]

Table 2: Anticancer Activity of Selected Benzodioxole Derivatives

Compound IDCell LineIC50 (µM)Reference
C7 A5492.06 ± 0.09[8]
C16 MCF-72.55 ± 0.34[8]
C27 HeLa2.07 ± 0.88[8]
Compound 5 HepG22.38[1]
Compound 5 HCT1161.54[1]
Doxorubicin HepG27.46[1]
Doxorubicin HCT1168.29[1]

Note: Compounds C7, C16, and C27 are N-aryl-5-(benzo[d][8][9]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines. Compound 5 is 1,1'-(1,4-phenylene)bis(3-(benzo[d][8][9]dioxol-5-yl)thiourea).

dot graph "SAR_overview" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Key structural modifications influencing the biological activity of methyl-benzodioxole ureas.

Experimental Protocols for Biological Evaluation

Tyrosinase Inhibition Assay

This protocol outlines a common method for determining the tyrosinase inhibitory activity of test compounds using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

dot graph "tyrosinase_assay" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the in vitro tyrosinase inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Perspectives

The methyl-benzodioxole urea scaffold represents a promising framework for the development of novel enzyme inhibitors with potential therapeutic applications in hyperpigmentation disorders and cancer. The structure-activity relationship studies, although fragmented across different biological targets, consistently highlight the critical role of the substitution patterns on both the benzodioxole and the N-aryl rings. Future research should focus on a more systematic exploration of the SAR of this compound class against a broader range of enzymatic targets. The synthesis of focused libraries with diverse substitutions, coupled with comprehensive biological evaluation and computational modeling, will be instrumental in unlocking the full therapeutic potential of methyl-benzodioxole ureas.

References

  • Synthesis and antitumor evaluation of 5-(benzo[d][8][9]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Med. Chem. Commun., 2016, 7, 1768-1774. [Link]

  • Synthesis and anticancer activity of bis-benzo[d][8][9]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorg. Chem., 2019, 90, 103088. [Link]

  • Inhibition effects of the synthesized compounds on the tyrosinase enzyme (n=3). ResearchGate. [Link]

  • Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure–activity relationship approaches. Curr. Comput. Aided Drug Des., 2012, 8(1), 58-69. [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]

  • United States P
  • United States P
  • Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • An Updated Review of Tyrosinase Inhibitors. Int. J. Mol. Sci., 2009, 10(6), 2440-2475. [Link]

  • United States P
  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. Int. J. Mol. Sci., 2018, 19(12), 3986. [Link]

  • New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities. Molecules, 2019, 24(15), 2795. [Link]

  • Methods and topical pharmaceutical compositions for the treatment of skin microvascular dysfunction.
  • Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. ARKIVOC, 2022, (ix), 1-14. [Link]

  • A comprehensive review on tyrosinase inhibitors. J. Enzyme Inhib. Med. Chem., 2019, 34(1), 1-37. [Link]

  • INHIBITION OF p38 KINASE ACTIVITY USING SUBSTITUTED HETEROCYCLIC UREAS. European Patent Office. [Link]

  • Synthesis and antitumour evaluation of peptidyl-like derivatives containing the 1,3-benzodioxole system. Eur. J. Med. Chem., 2007, 42(3), 365-370. [Link]

  • Inhibition of raf kinase using substituted heterocyclic ureas. Eureka | Patsnap. [Link]

  • {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallogr. Sect. E Struct. Rep. Online, 2024, 80(Pt 2), 227–230. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Int. J. Mol. Sci., 2023, 24(11), 9488. [Link]

  • Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. Bioorg. Med. Chem. Lett., 1999, 9(15), 2243-2248. [Link]

  • Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. J. Enzyme Inhib. Med. Chem., 2020, 35(1), 1-45. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Eur. J. Med. Chem., 2024, 265, 116065. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 2018, 23(2), 297. [Link]

  • Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Synthesis and biological activity of 1-(4-methyl-1,2,3-selenadiazol-5-yl)-3-arylureas and their N-chloroacetyl derivatives. Chem. Heterocycl. Compd., 2022, 58(11), 849-858. [Link]

  • N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2021, 2021(4), M1296. [Link]

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Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of 6-Methyl-1,3-benzodioxole: A Comparative Analysis

For researchers and professionals in the fields of synthetic chemistry, natural product analysis, and drug development, the precise structural elucidation of novel or modified compounds is paramount. Among the suite of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of synthetic chemistry, natural product analysis, and drug development, the precise structural elucidation of novel or modified compounds is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon skeleton of a molecule. This guide provides an in-depth comparison of the 13C NMR chemical shifts for 6-methyl-1,3-benzodioxole, contrasting it with its parent compound, 1,3-benzodioxole. By examining predicted data for the methylated analogue alongside experimental data for the unsubstituted ring system, we can gain valuable insights into the electronic effects of substituents on this important chemical scaffold.

The Significance of the 13C NMR in Structural Elucidation

13C NMR spectroscopy provides direct information about the chemical environment of each carbon atom within a molecule.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic structure surrounding a carbon nucleus. Factors such as the hybridization state, the electronegativity of neighboring atoms, and more subtle electronic effects like induction and resonance all influence the final chemical shift value.[2] For professionals in drug development, confirming the precise substitution pattern on a core scaffold like 1,3-benzodioxole is critical, as even minor structural changes can significantly impact biological activity.

Comparative Analysis of 13C NMR Chemical Shifts: 1,3-Benzodioxole vs. 6-Methyl-1,3-benzodioxole

To understand the impact of the methyl group at the 6-position of the 1,3-benzodioxole ring, we will compare the experimental 13C NMR data of the unsubstituted compound with the predicted chemical shifts for its methylated derivative. The predicted values for 6-methyl-1,3-benzodioxole were generated using a reliable online prediction tool.[3]

Carbon Position1,3-Benzodioxole (Experimental, ppm)[4]6-Methyl-1,3-benzodioxole (Predicted, ppm)Expected Shift Influence of Methyl Group
C-1, C-3 (O-C-O) Not applicable in this contextNot applicable in this contextMinimal to none
C-2 (O-CH2-O) 101.1100.9Minimal
C-3a, C-7a (ipso) 147.9C-3a: 147.8, C-7a: 146.1Downfield shift at C-6 (ipso), upfield at C-3a/C-7a (para/ortho)
C-4, C-7 108.3C-4: 108.1, C-7: 108.9Upfield shift at C-5/C-7 (ortho), minimal at C-4 (meta)
C-5, C-6 121.7C-5: 122.5, C-6: 130.1Downfield shift at C-6 (ipso), upfield at C-5 (ortho)
-CH3 -21.5Aliphatic region

Deciphering the Substituent Effects of the Methyl Group

The introduction of a methyl group onto the aromatic ring of 1,3-benzodioxole induces noticeable changes in the 13C NMR chemical shifts, primarily due to its electron-donating nature through two main effects:

  • Inductive Effect: The methyl group, being slightly electron-donating, pushes electron density into the benzene ring through the sigma bond network.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H bonds of the methyl group into the pi system of the aromatic ring. This effect also increases electron density in the ring, particularly at the ortho and para positions relative to the substituent.

Based on these principles, we can interpret the predicted shifts for 6-methyl-1,3-benzodioxole:

  • Ipso-Carbon (C-6): The carbon directly attached to the methyl group (C-6) is predicted to experience a significant downfield shift (from ~121.7 ppm in the parent to 130.1 ppm). This is a characteristic effect of alkyl substitution on an aromatic ring.

  • Ortho-Carbons (C-5 and C-7): The positions ortho to the methyl group (C-5 and C-7) are expected to be shielded (shifted upfield) due to increased electron density from hyperconjugation. The predicted shifts show a slight upfield trend for C-5 and a minimal change for C-7 when compared to the parent compound's C-4/C-7.

  • Meta-Carbons (C-4): The meta position (C-4) is generally least affected by the methyl substituent, which is consistent with the minimal change observed in the predicted chemical shift.

  • Para-Carbon (C-3a): The carbon para to the methyl group (in this case, C-3a, one of the bridgehead carbons) is expected to be shielded. The prediction shows a slight upfield shift for C-3a compared to the corresponding carbon in 1,3-benzodioxole.

  • Methylene and Methyl Carbons: The chemical shift of the dioxole methylene carbon (C-2) is largely unaffected, as expected, due to its distance from the site of substitution. The methyl carbon itself appears in the typical aliphatic region, around 21.5 ppm.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality 13C NMR data for compounds like 6-methyl-1,3-benzodioxole, a standardized experimental procedure is crucial.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as its signal will be present in the spectrum; CDCl3 typically appears as a triplet around 77 ppm.[5]
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:
  • A 90° pulse width.
  • A spectral width covering the expected range of carbon chemical shifts (e.g., 0-220 ppm).
  • A sufficient number of scans to achieve an adequate signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).
  • Proton decoupling to simplify the spectrum to single lines for each carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (TMS).

Visualizing the Structure and Chemical Shift Assignments

Caption: Predicted 13C NMR chemical shifts for 6-methyl-1,3-benzodioxole.

Conclusion

The comparative analysis of the 13C NMR spectra of 1,3-benzodioxole and its 6-methyl derivative provides a clear illustration of substituent effects on an aromatic system. The predicted chemical shifts for 6-methyl-1,3-benzodioxole align well with established principles of electronic effects, demonstrating the utility of in silico prediction as a valuable tool in structural elucidation. For researchers in drug discovery and development, a thorough understanding of these spectroscopic nuances is essential for the unambiguous characterization of synthesized molecules and natural product isolates.

References

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Comparison of the experimental and predicted 13C chemical shifts with HOSE code. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Simulate and predict NMR spectra. [Link]

  • CASPRE - 13C NMR Predictor. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
  • SpectraBase. N-(1,3-benzodioxol-5-yl)-4-methylbenzamide. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][6]dioxol- 5-yl). [Link]

  • J. Org. Chem. 1997, 62, 7512-7515. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

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Comparative

Comparative Analysis of Reference Standards for N-(6-methyl-1,3-benzodioxol-5-yl)urea: A Technical Guide

For researchers, forensic scientists, and drug development professionals engaged in the analysis of emerging psychoactive substances, the availability and quality of reference standards are paramount for accurate identif...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic scientists, and drug development professionals engaged in the analysis of emerging psychoactive substances, the availability and quality of reference standards are paramount for accurate identification and quantification. This guide provides a comprehensive comparison of reference standards for the analysis of N-(6-methyl-1,3-benzodioxol-5-yl)urea, a compound of interest in forensic and toxicological laboratories, likely as a metabolite or impurity of clandestinely produced 3,4-methylenedioxymethamphetamine (MDMA).

Given the absence of commercially available, certified reference materials for N-(6-methyl-1,3-benzodioxol-5-yl)urea at the time of this publication, this guide will focus on two critical pathways for obtaining a reliable standard:

  • Procurement of Closely Related Certified Reference Materials: A comparative overview of commercially available, certified reference materials for structurally similar compounds, such as MDMA and its primary metabolites. This section will detail the specifications and certifications of standards from leading suppliers.

  • In-House Preparation and Qualification of a Reference Standard: A detailed methodology for the synthesis, purification, and comprehensive characterization of N-(6-methyl-1,3-benzodioxol-5-yl)urea to establish a well-documented in-house reference standard.

This guide is designed to provide both the theoretical framework and practical, step-by-step protocols to empower researchers to make informed decisions regarding their analytical standards, ensuring the integrity and validity of their results.

Part 1: Commercially Available Certified Reference Standards for Related Compounds

The primary value of these standards lies in their certification under internationally recognized standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories.[1] This dual accreditation ensures the material's identity, purity, and concentration are established with metrological traceability. A comprehensive Certificate of Analysis (CoA) accompanies these standards, detailing the characterization methods used and the certified property values with their associated uncertainties.

Table 1: Comparison of Commercially Available Certified Reference Standards for MDMA and Key Metabolites

CompoundSupplierCatalog NumberPurity SpecificationCertificationKey Features on CoA
MDMA HCl LGC StandardsLGCFOR0078.00≥98%ISO 17034Comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, MS, and HPLC-DAD purity.
Cayman Chemical9002958≥98%ISO 17034Provided as a neat solid with detailed analytical data.
CerilliantM-1051.0 mg/mL in MethanolISO 17034, ISO/IEC 17025Certified solution standard, gravimetrically prepared and quantitatively tested.
MDA HCl LGC StandardsLGCFOR0077.00≥98%ISO 17034Rigorously tested for identity and purity.
Cayman Chemical11554≥98%ISO 17034Available as a solid for flexible standard preparation.
CerilliantM-1041.0 mg/mL in MethanolISO 17034, ISO/IEC 17025Quantitative solution standard with uncertainty budget.
HMMA HCl LGC StandardsLGCFOR1234.01≥95%ISO 17034Key metabolite standard, essential for comprehensive toxicological screening.
Cayman Chemical11556≥98%ISO 17034Well-characterized standard for metabolite identification.

Causality in Choosing a Certified Standard: The choice of a certified reference material from these suppliers is predicated on the need for legal and scientific defensibility. The rigorous characterization and uncertainty budgets provided for these standards allow for the validation of analytical methods and the traceable quantification of related compounds in seized samples or biological matrices.

Part 2: In-House Preparation and Qualification of N-(6-methyl-1,3-benzodioxol-5-yl)urea Reference Standard

In the absence of a commercial certified reference standard, the preparation and thorough qualification of an in-house standard is a scientifically sound and often necessary approach.[2][3][4] This process involves the chemical synthesis of the target compound, followed by a comprehensive characterization to confirm its identity and assign a purity value.

Synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea

The synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea can be approached through the reaction of 6-methyl-1,3-benzodioxol-5-amine with a suitable urea-forming reagent. A plausible synthetic route is outlined below.

Diagram 1: Proposed Synthesis of N-(6-methyl-1,3-benzodioxol-5-yl)urea

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 6-methyl-1,3-benzodioxol-5-amine 6-methyl-1,3-benzodioxol-5-amine Acidic Hydrolysis Acidic Hydrolysis 6-methyl-1,3-benzodioxol-5-amine->Acidic Hydrolysis 1. Dissolve in dilute acid Potassium Cyanate Potassium Cyanate Potassium Cyanate->Acidic Hydrolysis 2. Add aqueous solution N-(6-methyl-1,3-benzodioxol-5-yl)urea N-(6-methyl-1,3-benzodioxol-5-yl)urea Acidic Hydrolysis->N-(6-methyl-1,3-benzodioxol-5-yl)urea 3. Stir at room temperature 4. Isolate and purify

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 6-methyl-1,3-benzodioxol-5-amine in a 1:1 mixture of water and a suitable acid (e.g., acetic acid or dilute hydrochloric acid).

  • Reagent Addition: While stirring the amine solution at room temperature, slowly add a solution of 1.2 equivalents of potassium cyanate dissolved in water.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure N-(6-methyl-1,3-benzodioxol-5-yl)urea.

Characterization and Purity Assignment

A comprehensive characterization of the synthesized material is crucial to establish it as a reliable in-house reference standard.[5][6] This involves a battery of analytical techniques to confirm the structure and determine the purity using a mass balance approach.

Diagram 2: Workflow for In-House Reference Standard Qualification

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Determination cluster_3 Final Assignment A Synthesized & Purified N-(6-methyl-1,3-benzodioxol-5-yl)urea B ¹H-NMR & ¹³C-NMR A->B C Mass Spectrometry (MS) A->C D FT-IR Spectroscopy A->D E Chromatographic Purity (HPLC-UV) A->E F Water Content (Karl Fischer) A->F G Residual Solvents (HS-GC) A->G H Inorganic Impurities (ROI/ICP-MS) A->H I Purity Assignment (Mass Balance Approach) B->I C->I D->I E->I F->I G->I H->I

Caption: Qualification workflow for an in-house standard.

Table 2: Analytical Techniques for Characterization and Purity Assignment

Analytical TechniquePurposeTypical Parameters & Expected Results
¹H-NMR & ¹³C-NMR Structural Confirmation and IdentificationSolvent: DMSO-d₆ or CDCl₃. Expected ¹H-NMR signals: Aromatic protons, methylenedioxy protons, methyl protons, and urea protons with characteristic chemical shifts and coupling patterns.[7][8][9] Expected ¹³C-NMR signals: Carbons of the benzodioxole ring system, the methyl group, and the urea carbonyl.
Mass Spectrometry (MS) Molecular Weight ConfirmationIonization: Electrospray Ionization (ESI) or Electron Impact (EI). Expected Result: A molecular ion peak corresponding to the exact mass of N-(6-methyl-1,3-benzodioxol-5-yl)urea (C₉H₁₀N₂O₃, MW: 194.19).
FT-IR Spectroscopy Functional Group IdentificationExpected Bands: N-H stretching of the urea group, C=O stretching of the urea carbonyl, and characteristic bands for the aromatic ring and the methylenedioxy group.
HPLC-UV Chromatographic Purity and Quantification of Organic ImpuritiesColumn: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer pH 3.0).[1][10][11][12] Detection: UV at a suitable wavelength (e.g., 210 nm or 285 nm). Result: A single major peak for the main component, with any impurities being separated and quantified.
Karl Fischer Titration Determination of Water ContentMethod: Coulometric or Volumetric Karl Fischer titration. Result: Percentage of water content.
Headspace GC-FID/MS Quantification of Residual SolventsMethod: Headspace sampling followed by Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Result: Identification and quantification of any residual solvents from the synthesis and purification steps.
Residue on Ignition (ROI) / ICP-MS Determination of Inorganic ImpuritiesMethod: Gravimetric determination of non-volatile inorganic impurities after ignition, or more sensitive analysis by Inductively Coupled Plasma Mass Spectrometry. Result: Percentage of inorganic content.

Purity Assignment by Mass Balance: The final purity of the in-house reference standard is calculated using the mass balance approach, which subtracts the mass fractions of all identified impurities from 100%.[13][14]

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Part 3: Comparative Analysis and Recommended Protocols

The primary advantage of a commercially available certified reference material is the immediate availability of a well-characterized standard with a comprehensive CoA and established metrological traceability. However, for novel or rare compounds like N-(6-methyl-1,3-benzodioxol-5-yl)urea, this is often not an option.

The in-house preparation of a reference standard, while more labor-intensive, provides a high-quality, fit-for-purpose standard when commercial sources are lacking. The key to a reliable in-house standard is the rigor of its characterization and the thoroughness of the accompanying documentation.

Recommended Analytical Protocols

Below are detailed, step-by-step methodologies for the key analytical techniques required for the analysis and qualification of N-(6-methyl-1,3-benzodioxol-5-yl)urea.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in methanol or mobile phase to a concentration of approximately 0.5 mg/mL.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol. Derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape.[15]

Experimental Protocol: ¹H-NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range.

  • Data Processing: Fourier transform, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm).

Conclusion

For the accurate and reliable analysis of N-(6-methyl-1,3-benzodioxol-5-yl)urea, a well-characterized reference standard is indispensable. While commercially available certified reference materials for this specific compound are currently unavailable, researchers can employ a two-pronged strategy. Firstly, utilizing certified standards of closely related compounds like MDMA and its metabolites from accredited suppliers provides a strong foundation for method development and qualitative comparison. Secondly, the in-house synthesis and rigorous qualification of N-(6-methyl-1,3-benzodioxol-5-yl)urea, following the detailed protocols outlined in this guide, allows for the creation of a scientifically valid and defensible primary reference standard. By combining these approaches, laboratories can ensure the highest level of scientific integrity in their analytical work.

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